molecular formula C8H10N2O4S B135798 2-Methoxy-5-sulfamoylbenzamide CAS No. 52395-25-2

2-Methoxy-5-sulfamoylbenzamide

Cat. No.: B135798
CAS No.: 52395-25-2
M. Wt: 230.24 g/mol
InChI Key: GTKYLVJCMKDNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-sulfamoylbenzamide (CAS 52395-25-2) is a high-purity chemical intermediate with significant research value as a core pharmacophore in bioactive molecules . This benzamide scaffold, characterized by a molecular formula of C8H10N2O4S and a molecular weight of 230.24 g/mol, serves as the fundamental building block for a class of compounds known for their activity on the central nervous system . Researchers utilize this compound primarily in the synthesis and development of substituted benzamide drugs, most notably the atypical antipsychotics Sulpiride and Amisulpride . These drugs function as selective dopamine D2 and D3 receptor antagonists, and studies on related compounds have shown effects on exploratory activity and brain serotonin turnover in animal models . Furthermore, this compound is identified as a metabolite of the antipsychotic drug Sulpiride, making it a compound of interest in pharmacokinetic and metabolic studies . Its well-defined structure, available via SMILES (COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N) and InChIKey (GTKYLVJCMKDNTH-UHFFFAOYSA-N), allows for precise chemical derivatization and structure-activity relationship (SAR) investigations . This product is intended for research applications in chemistry and biology and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYLVJCMKDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52395-25-2
Record name 2-Methoxy-5-sulfamoylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHOXY-5-SULFAMOYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methoxy-5-sulfamoylbenzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxy-5-sulfamoylbenzamide. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant chemical and analytical workflows.

Chemical Identity and Properties

This compound is recognized as a metabolite of the antipsychotic drug Sulpiride[1]. It is also listed as an impurity (Impurity E) of Sulpiride in the European Pharmacopoeia[2]. The compound is a white crystalline solid and is soluble in water[3].

Table 1.1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 52395-25-2[2][4]
Molecular Formula C₈H₁₀N₂O₄S[3][4][5]
Molecular Weight 230.24 g/mol [3][4]
Monoisotopic Mass 230.03613 Da[5]
Appearance White crystalline solid[3]
Solubility Soluble in water[3]
Predicted XlogP -0.9[5]

Table 1.2: Predicted Mass Spectrometry Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 231.04341145.7
[M+Na]⁺ 253.02535153.8
[M-H]⁻ 229.02885149.0
[M+NH₄]⁺ 248.06995162.9
Source: Data predicted using CCSbase[5]

Logical Relationships and Metabolic Context

This compound is a known metabolite of Sulpiride, an atypical antipsychotic drug used in the treatment of schizophrenia and depression[1][6]. This metabolic relationship is a key aspect of its biological relevance.

Sulpiride Sulpiride (Antipsychotic Drug) Metabolite This compound (Metabolite) Sulpiride->Metabolite Metabolism

Caption: Metabolic pathway of Sulpiride.

Synthesis and Experimental Protocols

A common synthesis route involves the reaction of Methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst[8].

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Methyl 2-methoxy- 5-chlorobenzoate E Heat to 45-60 °C React for 10-14 hours A->E B Sodium Aminosulfinate B->E C Cuprous Bromide (Catalyst) C->E D Tetrahydrofuran (Solvent) D->E F Add Activated Carbon (Decolorization) E->F G Hot Filtration F->G H Reduced-Pressure Concentration G->H I Vacuum Drying H->I J Methyl 2-methoxy- 5-sulfamoylbenzoate I->J

Caption: Synthesis workflow for a key precursor.

Detailed Protocol:

  • Reaction Setup: Add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of Methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 31g (0.3 mol) of sodium aminosulfinate to a 1000ml reaction flask equipped with a reflux device[8].

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 12 hours[8].

  • Decolorization: After the reaction is complete, add 2 grams of activated carbon to the solution and filter while hot[8].

  • Isolation: Concentrate the filtrate to dryness under reduced pressure[8].

  • Drying: Dry the resulting white crystalline powder under vacuum at 60°C to yield Methyl 2-methoxy-5-sulfamoylbenzoate[8]. The reported yield is approximately 94.5% with a purity of 99.51% as determined by HPLC[7].

Table 3.1: Properties of Methyl 2-methoxy-5-sulfamoylbenzoate

PropertyValueSource
CAS Number 33045-52-2[9][10][11]
Molecular Formula C₉H₁₁NO₅S[9][10]
Molecular Weight 245.25 g/mol [9][10]
Melting Point 175-177 °C (lit.)[9][10][11]
Boiling Point 439.8 °C at 760 mmHg[12]
Density 1.36 g/cm³[12]

The accurate quantification of related compounds in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. A deuterated analog of 2-Methoxy-5-sulfamoylbenzoic acid is used as an ideal internal standard for the LC-MS/MS analysis of Sulpiride due to its similar chemical and physical properties, which helps correct for matrix effects[6].

plasma 100 µL Plasma Sample (Blank, CC, or QC) is Add 20 µL Internal Standard (Deuterated Analog) plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex Mix (1 minute) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->dry reconstitute Reconstitute in 100 µL of Mobile Phase dry->reconstitute inject Inject 5 µL into LC-MS/MS System reconstitute->inject

Caption: Sample preparation for LC-MS/MS analysis.

Detailed Protocol:

  • Sample Preparation: Aliquot 100 µL of a plasma sample into a 1.5 mL microcentrifuge tube[6].

  • Internal Standard: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL 2-Methoxy-5-sulfamoylbenzoic Acid-d3)[6].

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins and vortex for 1 minute[6].

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C[6].

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[6].

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase[6].

  • Analysis: Inject 5 µL of the prepared sample into an LC-MS/MS system for quantification[6]. The system typically consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6].

References

Spectral Data Analysis of 2-Methoxy-5-sulfamoylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-sulfamoylbenzamide, a key intermediate in the synthesis of the antipsychotic drug Sulpiride. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents a combination of predicted data, experimental data from closely related analogs, and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and analysis of this and similar molecules.

Predicted and Analog-Based Spectral Data

The following tables summarize the predicted spectral data for this compound and experimental data for its closely related precursor, methyl 2-methoxy-5-sulfamoylbenzoate. These values provide an estimation of the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1 - 8.3d1HAr-H6
~7.8 - 8.0dd1HAr-H4
~7.5 - 7.7br s1HCONH
~7.2 - 7.4d1HAr-H3
~7.0 - 7.2br s2HSO₂NH
~6.8 - 7.0br s1HCONH
~3.9s3HOCH₃

Solvent: DMSO-d₆. Data is predicted based on analogous structures and standard chemical shift values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (ppm)Assignment
~168C =O
~155C -OCH₃
~135C -SO₂NH₂
~132Ar-C H
~130Ar-C H
~128Ar-C -CONH₂
~115Ar-C H
~56OC H₃

Solvent: DMSO-d₆. Data is predicted based on analogous structures and standard chemical shift values.

Table 3: Predicted Mass Spectrometry Data for this compound
Adductm/z
[M+H]⁺231.0434
[M+Na]⁺253.0254

Data predicted using computational tools.

Table 4: Key IR Absorption Bands for Structurally Similar Sulfonamides
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amide and sulfonamide)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methoxy)
~1660StrongC=O stretch (amide I)
~1600MediumN-H bend (amide II)
~1340 and ~1160StrongAsymmetric and symmetric SO₂ stretch

Data based on typical IR absorption frequencies for functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound, based on standard laboratory practices and procedures reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is used between scans.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The major absorption peaks are then identified and labeled.

Mass Spectrometry (MS)
  • Instrumentation : An Agilent 1100 LC-MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted.

  • Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Processing : The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition.

Synthesis and Application Context

This compound is a crucial intermediate in the pharmaceutical industry, primarily in the synthesis of Sulpiride, a widely used antipsychotic and antiemetic drug. The following diagram illustrates the logical workflow for the synthesis of Sulpiride, highlighting the role of this compound.

Sulpiride_Synthesis start 2-Methoxybenzoic Acid intermediate1 2-Methoxy-5-chlorosulfonyl benzoic Acid intermediate2 2-Methoxy-5-sulfamoyl benzoic Acid intermediate1->intermediate2 Amination (NH4OH) intermediate3 This compound intermediate2->intermediate3 Amidation product Sulpiride intermediate3->product reactant (S)-2-(Aminomethyl) -1-ethylpyrrolidine reactant->product Amide Coupling

Caption: Synthesis pathway of Sulpiride from 2-Methoxybenzoic Acid.

This workflow demonstrates the conversion of 2-methoxybenzoic acid through several steps to yield this compound. This intermediate is then coupled with (S)-2-(aminomethyl)-1-ethylpyrrolidine to form the final active pharmaceutical ingredient, Sulpiride. The purity and identity of this compound, as confirmed by the spectral methods detailed above, are critical for the successful synthesis of the final drug product.

Navigating the Solubility Landscape of 2-Methoxy-5-sulfamoylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-5-sulfamoylbenzamide, a key chemical entity in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available solubility data, detailed experimental protocols for solubility determination, and a discussion of the critical factors influencing its dissolution.

Introduction to this compound

This compound is a sulfonamide derivative with a molecular structure that suggests its potential for various pharmaceutical applications. An understanding of its solubility in different solvent systems is fundamental for formulation development, bioavailability enhancement, and ensuring reliable outcomes in preclinical and clinical studies. The molecular structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Quantitative Solubility Data

A comprehensive search of publicly available literature did not yield a detailed quantitative solubility profile of this compound across a wide range of solvents. However, qualitative solubility information for structurally related compounds provides some initial guidance. For instance, a related compound, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is reported to be soluble in Dimethyl Sulfoxide (DMSO) up to 45 mg/mL[1]. Another related molecule, 2-Methoxy-5-Sulfamoyl Benzoic Acid, is described as water-soluble[2].

Due to the lack of specific quantitative data for this compound, it is imperative for researchers to determine its solubility experimentally in solvent systems relevant to their specific application. The following table provides a template for documenting such experimental findings.

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Method of DeterminationReference
Water257.0Data not availableShake-Flask Method-
Ethanol25-Data not availableShake-Flask Method-
Methanol25-Data not availableShake-Flask Method-
Acetone25-Data not availableShake-Flask Method-
Dimethyl Sulfoxide (DMSO)25-Data not availableShake-Flask Method-
Phosphate Buffered Saline (PBS)377.4Data not availableShake-Flask Method-

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[3][4][5] The following protocol is a synthesis of best practices recommended by regulatory bodies and in scientific literature.[6][7]

Materials and Equipment
  • This compound (pure, solid form)

  • Selected solvents (e.g., water, ethanol, DMSO, buffered solutions)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Analytical balance

  • pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration measurement.

Experimental Workflow

The general workflow for the shake-flask solubility determination is illustrated in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add a known volume of the selected solvent to a vial A->B C Add the solid compound to the solvent B->C D Seal the vial tightly C->D E Place the vial in a temperature-controlled orbital shaker (e.g., 24-72 hours) D->E F Allow the solution to reach equilibrium E->F G Remove the vial from the shaker F->G H Allow undissolved solid to settle G->H I Separate the supernatant from the solid (Centrifugation or Filtration) H->I J Prepare serial dilutions of the supernatant I->J K Analyze the concentration of the diluted solutions using a validated analytical method (e.g., HPLC) J->K L Calculate the original concentration in the saturated solution K->L

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of the Suspension: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial. Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically by taking samples at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm). It is crucial to ensure that no solid particles are transferred into the collected supernatant.

  • Analysis: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Factors Influencing Solubility

The solubility of this compound can be significantly influenced by several physicochemical factors:

  • pH: For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium. The presence of acidic and basic functional groups in this compound suggests that its aqueous solubility will vary with pH. Therefore, it is recommended to determine the solubility in buffered solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Polymorphism: The crystalline form of the solid material can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. Characterization of the solid form used in the solubility studies is therefore important.

  • Co-solvents: The addition of a co-solvent to an aqueous solution can significantly alter the solubility of a compound. This is a common strategy used in formulation development to enhance the solubility of poorly soluble drugs.

Conclusion

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-sulfamoylbenzamide is a known impurity and metabolite of the atypical antipsychotic drug Sulpiride.[1][2] As with any active pharmaceutical ingredient (API) or related substance, understanding its thermal stability and degradation profile is critical for ensuring drug product quality, safety, and efficacy. Forced degradation studies are a cornerstone of the drug development process, providing insights into the intrinsic stability of a molecule, potential degradation pathways, and facilitating the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

This guide offers a detailed overview of the methodologies to assess the thermal stability and degradation of this compound and presents inferred degradation pathways based on its chemical structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[5]
Synonyms Sulpiride Impurity E, 5-Aminosulfonyl-2-methoxybenzamide[5]
CAS Number 52395-25-2[1]
Molecular Formula C₈H₁₀N₂O₄S[1]
Molecular Weight 230.24 g/mol [1]

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of a compound. While specific data for this compound is not publicly available, a supplier of this compound as a reference standard indicates that TGA is part of their characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Table 2: Typical Data Obtained from TGA and Its Interpretation

ParameterDescriptionSignificance for this compound
Onset of Decomposition The temperature at which significant mass loss begins.Indicates the upper-temperature limit for handling and storage.
Mass Loss (%) The percentage of mass lost at different temperature ranges.Can indicate the loss of volatiles, water, or decomposition of specific functional groups.
Residue (%) The percentage of mass remaining at the end of the analysis.Provides information on the final decomposition products.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Table 3: Typical Data Obtained from DSC and Its Interpretation

ParameterDescriptionSignificance for this compound
Melting Point (Tₘ) The temperature at which the solid phase transitions to a liquid.An indicator of purity.
Enthalpy of Fusion (ΔHբ) The amount of heat required to melt the sample.Related to the degree of crystallinity.
Decomposition Exotherm/Endotherm The heat released or absorbed during decomposition.Characterizes the energetic nature of the decomposition process.

Degradation Profile

The degradation profile of this compound can be elucidated through forced degradation studies. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines and methodologies applied to Sulpiride.

  • Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 N to 1 N hydrochloric acid.

  • Stress Condition: Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2 to 24 hours).

  • Sample Processing: At various time points, withdraw aliquots, neutralize with an equivalent amount of base (e.g., NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

  • Preparation: Dissolve a known concentration of this compound in a suitable organic solvent and add an equal volume of 0.1 N to 1 N sodium hydroxide.

  • Stress Condition: Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (e.g., 2 to 24 hours).

  • Sample Processing: At various time points, withdraw aliquots, neutralize with an equivalent amount of acid (e.g., HCl), and dilute with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

  • Preparation: Dissolve a known concentration of this compound in a suitable solvent.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep the mixture at room temperature or a slightly elevated temperature for a specified duration.

  • Sample Processing: At various time points, withdraw aliquots and dilute with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60-100 °C) for an extended period (e.g., several days).

  • Solution State: Prepare a solution of the compound and expose it to high temperatures.

  • Sample Processing: For the solid-state sample, dissolve a portion in a suitable solvent at different time points. For the solution state, directly take aliquots. Dilute as necessary.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

  • Preparation: Expose both the solid compound and a solution of the compound to a light source.

  • Stress Condition: Use a photostability chamber that provides controlled exposure to both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Sample Processing: Prepare solutions of the exposed solid and take aliquots of the exposed solution at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, comparing them to a control sample protected from light.

Experimental Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analytical Techniques cluster_3 Data Analysis & Reporting API This compound Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 40°C) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Method Method Validation HPLC->Method NMR NMR for Structural Elucidation LCMS->NMR Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway Report Stability Report Pathway->Report Method->Report

Caption: Experimental workflow for thermal stability and degradation analysis.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains amide, sulfonamide, and methoxy functional groups on a benzene ring, several degradation pathways can be inferred. The degradation of related benzamides and sulfonamides suggests that hydrolysis and cleavage of the amide and sulfonamide bonds are likely primary degradation routes.

  • Hydrolysis of the Amide Bond: Under acidic or basic conditions, the primary amide group (-CONH₂) can hydrolyze to form the corresponding carboxylic acid, 2-Methoxy-5-sulfamoylbenzoic acid.

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide group (-SO₂NH₂) can also undergo hydrolysis, although it is generally more stable than the amide bond. This would lead to the cleavage of the C-S bond or the S-N bond, resulting in various sulfonic acid or desulfonated derivatives.

  • Demethylation: The methoxy group (-OCH₃) can be cleaved under certain stress conditions, particularly strong acid and high temperature, to yield a phenolic compound.

  • Ring Opening/Degradation: Under harsh oxidative conditions, the aromatic ring itself may be subject to cleavage.

G cluster_0 Degradation Products A This compound B 2-Methoxy-5-sulfamoylbenzoic acid (Amide Hydrolysis) A->B Acid/Base Hydrolysis C 2-Hydroxy-5-sulfamoylbenzamide (Demethylation) A->C Acidic Stress High Temp. D 2-Methoxybenzamide (Desulfonylation) A->D Hydrolytic/Reductive Cleavage

Caption: Inferred degradation pathways of this compound.

Conclusion

A thorough understanding of the thermal stability and degradation profile of this compound is essential for the development of safe and effective pharmaceutical products containing Sulpiride. Although specific thermal analysis data for this impurity is not widely published, this guide provides a robust framework for its evaluation based on established scientific principles and regulatory guidelines. The detailed experimental protocols for forced degradation studies will enable researchers to generate the necessary stability data, while the inferred degradation pathways offer a starting point for the identification and characterization of potential degradants. Further experimental work is required to definitively establish the thermal properties and degradation mechanisms of this compound.

References

2-Methoxy-5-sulfamoylbenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-sulfamoylbenzamide, a compound of interest in pharmaceutical research, primarily recognized as a key intermediate and impurity in the synthesis of the antipsychotic drug Sulpiride. This document furnishes essential chemical data, including its CAS number and molecular weight, and presents a detailed experimental protocol for the synthesis of its immediate precursor, methyl 2-methoxy-5-sulfamoylbenzoate. While direct biological activity and signaling pathway data for this compound are not extensively available in public literature, this guide contextualizes its relevance within pharmaceutical development and provides foundational knowledge for researchers in the field.

Chemical Identity and Properties

This compound is a benzamide derivative characterized by a methoxy and a sulfamoyl group attached to the benzene ring. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 52395-25-2[1]
Molecular Formula C₈H₁₀N₂O₄S[1]
Molecular Weight 230.24 g/mol
Appearance Powder or liquid[1]
Synonyms Sulpiride Impurity E

Synthesis Protocol: A Pathway to this compound

The direct synthesis of this compound is not widely published. However, detailed methods for the synthesis of its immediate precursor, methyl 2-methoxy-5-sulfamoylbenzoate, are available. This ester is a critical intermediate in the industrial production of Sulpiride and can be readily converted to the target benzamide through amidation.[2][3] The following protocol outlines a common route for the synthesis of the methyl ester.

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This synthesis involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[2][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
Methyl 2-methoxy-5-chlorobenzoate202.6250.00.25
Sodium aminosulfinate103.0825.70.25
Cuprous bromide (CuBr)143.451.80.0125
Tetrahydrofuran (THF)72.11300-
Activated Carbon12.012.0-
Ethanol46.0750.0-

Experimental Procedure: [2]

  • To a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran, 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8 g (0.0125 mol) of cuprous bromide, and 25.7 g (0.25 mol) of sodium aminosulfinate.[2]

  • Heat the reaction mixture to 65°C and maintain this temperature for 12 hours with stirring.[2]

  • After the reaction is complete, add 2 g of activated carbon to the solution and heat to filter.[2]

  • Concentrate the filtrate to dryness under reduced pressure.[2]

  • Dry the resulting solid under vacuum at 60°C to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[2]

  • For purification, the crude product can be recrystallized from ethanol. Cool the ethanolic solution to 5°C and stir for 2 hours. Filter the crystals, wash with cold ethanol, and dry at 65°C.[2]

Expected Yield and Purity:

  • Yield: Approximately 94.5%[2]

  • Purity (by HPLC): >99%[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized methyl 2-methoxy-5-sulfamoylbenzoate can be assessed using the following HPLC conditions:[2][5]

ParameterCondition
Mobile Phase Water (700 mL) : Methanol (200 mL)
Detection Wavelength 240 nm
Flow Rate 1.0 mL/min
Sample Preparation 0.01 g of sample diluted to 25 mL with mobile phase
Injection Volume 5 µL

Biological Context and Signaling Pathways

This compound is primarily documented as a metabolite and impurity of the atypical antipsychotic drug Sulpiride.[6] As such, its biological activity is intrinsically linked to the pharmacology of Sulpiride.

While specific studies detailing the signaling pathway interactions of this compound are scarce, research on other 2-methoxybenzamide derivatives has shown engagement with critical cellular pathways. For instance, certain novel 2-methoxybenzamide compounds have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[7][8][9] Aberrant Hh signaling is implicated in various forms of cancer, making its inhibitors a promising area of oncology research.[7][8] It is important to note that these findings pertain to structurally related compounds and not directly to this compound. Further research is required to elucidate its specific biological targets and mechanisms of action.

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate Reaction at 65°C for 12h Reaction at 65°C for 12h Methyl 2-methoxy-5-chlorobenzoate->Reaction at 65°C for 12h Sodium aminosulfinate Sodium aminosulfinate Sodium aminosulfinate->Reaction at 65°C for 12h Cuprous bromide (catalyst) Cuprous bromide (catalyst) Cuprous bromide (catalyst)->Reaction at 65°C for 12h Tetrahydrofuran (solvent) Tetrahydrofuran (solvent) Tetrahydrofuran (solvent)->Reaction at 65°C for 12h Decolorization with Activated Carbon Decolorization with Activated Carbon Reaction at 65°C for 12h->Decolorization with Activated Carbon Filtration Filtration Decolorization with Activated Carbon->Filtration Concentration under Reduced Pressure Concentration under Reduced Pressure Filtration->Concentration under Reduced Pressure Vacuum Drying at 60°C Vacuum Drying at 60°C Concentration under Reduced Pressure->Vacuum Drying at 60°C Recrystallization from Ethanol Recrystallization from Ethanol Vacuum Drying at 60°C->Recrystallization from Ethanol Methyl 2-methoxy-5-sulfamoylbenzoate Methyl 2-methoxy-5-sulfamoylbenzoate Recrystallization from Ethanol->Methyl 2-methoxy-5-sulfamoylbenzoate

Caption: Synthesis workflow for methyl 2-methoxy-5-sulfamoylbenzoate.

Conclusion

This compound is a molecule of significant interest in the context of pharmaceutical synthesis, particularly as a precursor and impurity related to Sulpiride. While its own biological activity remains to be fully characterized, the established synthetic routes to its immediate precursor provide a solid foundation for further investigation. The exploration of structurally similar compounds as modulators of key signaling pathways, such as Hedgehog signaling, suggests that 2-methoxybenzamide derivatives as a class may hold therapeutic potential, warranting deeper research into the specific properties of this compound. This guide provides the essential chemical and synthetic information to support such future research endeavors.

References

The Role of 2-Methoxy-5-sulfamoylbenzamide in the Context of Sulpiride Metabolism: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulpiride, a substituted benzamide antipsychotic, exhibits a pharmacological profile characterized by selective dopamine D2 and D3 receptor antagonism. A critical aspect of its clinical pharmacology is its metabolic fate. Contrary to the biotransformation patterns of many psychotropic agents, sulpiride undergoes minimal metabolism in humans, with the majority of the dose being excreted unchanged. While the compound 2-Methoxy-5-sulfamoylbenzamide has been associated with sulpiride, evidence identifies it as a known impurity rather than a metabolite. However, metabolic pathways in animal models and the identification of a related benzoic acid derivative in analytical contexts provide a broader understanding of sulpiride's biotransformation. This technical guide provides an in-depth review of sulpiride metabolism, focusing on the distinction between identified metabolites and related chemical structures, and details the experimental protocols for their analysis.

The Metabolic Profile of Sulpiride

In humans, sulpiride is poorly absorbed orally (bioavailability of 25-40%) and is not extensively metabolized.[1][2] More than 95% of the drug recovered in urine and feces is the unchanged parent compound.[3] The elimination half-life is approximately 6-8 hours, and excretion is primarily via the kidneys.[1][4] Studies using radiolabeled sulpiride in human volunteers have confirmed the limited extent of its biotransformation, indicating that the pharmacological activity is attributable to the unchanged drug.[3] Furthermore, sulpiride does not significantly inhibit or stimulate major cytochrome P450 (CYP) enzymes, suggesting a low potential for metabolic drug-drug interactions.[1][5]

Metabolites in Animal Models

In contrast to the metabolic profile in humans, studies in rats and dogs have identified several metabolites of sulpiride.[6] These findings are significant for preclinical drug development and toxicological assessments. The identified metabolites in these species include hydroxylated and oxidized derivatives. Notably, one of the identified metabolites is 5-aminosulfonyl-2-methoxybenzamide .[6] It is crucial to underscore that this and other metabolites found in rats and dogs were not detected in human urine.[6]

Clarification: this compound

The compound This compound is structurally an isomer of the animal metabolite 5-aminosulfonyl-2-methoxybenzamide. However, within the context of sulpiride, it is cataloged as Sulpiride Impurity E , indicating it is a substance related to the manufacturing process or a potential degradation product, rather than a product of biological metabolism.[7][8]

A structurally related compound, 2-Methoxy-5-sulfamoylbenzoic acid , has been identified as a metabolite of sulpiride.[9] This acidic metabolite is of particular importance in the bioanalytical field, where its deuterated analog is used as a stable isotope-labeled internal standard for the highly accurate and precise quantification of sulpiride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Quantitative Data on Sulpiride and its Metabolites

The following table summarizes the quantitative aspects of sulpiride metabolism, drawing a clear distinction between findings in humans and animal models.

SpeciesCompoundMatrixConcentration/PercentageCitation
HumanUnchanged SulpirideUrine and Feces>95% of recovered dose[3]
HumanSulpiridePlasma232 to 403 ng/ml (peak after oral dose)[3]
Rhesus MonkeyUnchanged SulpirideUrine and Bile60-80%[3]
Rhesus Monkey5-oxopyrrolidine sulpirideUrine and Bile10-30%[3]
RatMetabolites (total)Administered Dose56% (38% as conjugates)[6]
DogMetabolites (total)Administered Dose15% (4% as conjugates)[6]

Signaling Pathways and Pharmacodynamics

Sulpiride's therapeutic effects are primarily mediated through its selective antagonism of dopamine D2 and D3 receptors.[2][10] At lower doses (50-200 mg daily), it is thought to preferentially block presynaptic inhibitory autoreceptors, leading to an increase in dopamine release and subsequent antidepressant and stimulating effects.[1][11] At higher doses (600-1600 mg daily), its postsynaptic receptor antagonism dominates, resulting in antipsychotic activity.[1] As the identified metabolites in animals have not been found in humans and are generally considered inactive, the signaling pathway of relevance remains that of the parent drug, sulpiride.

Sulpiride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine Release D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine_release Inhibits D2_receptor Postsynaptic D2 Receptor Effect Signal Transduction (e.g., ↓cAMP) D2_receptor->Effect Sulpiride_low Sulpiride (Low Dose) Sulpiride_low->D2_autoreceptor Antagonizes (Preferentially) Sulpiride_high Sulpiride (High Dose) Sulpiride_high->D2_receptor Antagonizes Dopamine->D2_autoreceptor Binds & Inhibits Dopamine->D2_receptor Binds & Activates

Caption: Sulpiride's dual mechanism of action on dopamine signaling pathways.

Experimental Protocols

The analysis of sulpiride and its related compounds in biological matrices typically involves sophisticated chromatographic techniques coupled with sensitive detection methods.

Protocol for Sulpiride Quantification in Human Plasma via LC-MS/MS

This protocol is adapted from methodologies used for the quantitative analysis of sulpiride and its metabolites.[9]

Objective: To quantify the concentration of sulpiride in human plasma using a stable isotope-labeled internal standard.

Materials and Reagents:

  • Sulpiride reference standard

  • 2-Methoxy-5-sulfamoylbenzoic Acid-d3 (Internal Standard, IS)

  • LC-MS grade methanol, acetonitrile, and formic acid

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

Procedure:

  • Preparation of Solutions:

    • Prepare individual stock solutions (1 mg/mL) of sulpiride and the internal standard in methanol.

    • Prepare working standard solutions of sulpiride by serial dilution of the stock solution.

    • Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the IS stock solution.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (blank, calibration standard, or quality control sample) into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution to each tube (except for the blank).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate in positive ESI mode with Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both sulpiride and the internal standard.

Experimental_Workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (2-Methoxy-5-sulfamoylbenzoic Acid-d3) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for the bioanalysis of sulpiride in plasma samples.

Conclusion

The metabolism of sulpiride is characterized by minimal biotransformation in humans, with the parent drug being the primary pharmacologically active and excreted species. The compound this compound is recognized as an impurity of sulpiride, not a metabolite. In contrast, animal studies have identified several metabolites, including 5-aminosulfonyl-2-methoxybenzamide. Furthermore, the related compound 2-Methoxy-5-sulfamoylbenzoic acid is a known metabolite whose deuterated form serves as a crucial tool in modern bioanalytical methods for the accurate quantification of sulpiride. For researchers and drug development professionals, understanding these distinctions is vital for the correct interpretation of preclinical data and the design of robust clinical and bioanalytical studies. The provided methodologies offer a foundation for the reliable analysis of sulpiride in biological systems.

References

Technical Guide: Identification of 2-Methoxy-5-sulfamoylbenzamide as Sulpiride Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and control of 2-Methoxy-5-sulfamoylbenzamide, designated as Sulpiride Impurity E by the European Pharmacopoeia (EP). This document outlines the regulatory context, analytical methodologies, and potential synthetic origins of this impurity, serving as a critical resource for quality control and drug development.

Introduction to Sulpiride and its Impurities

Sulpiride is a substituted benzamide derivative that acts as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Sulpiride is a critical aspect of drug manufacturing and regulation to ensure the safety and efficacy of the final medicinal product. Regulatory bodies, such as the European Pharmacopoeia Commission, establish monographs that define the quality standards for APIs, including the identification and acceptable limits of impurities.

Impurities in Sulpiride can originate from various sources, including the starting materials, synthetic intermediates, degradation products, or by-products formed during the manufacturing process.[2] One such designated impurity is this compound, officially listed as Sulpiride Impurity E in the European Pharmacopoeia.[3][4]

Table 1: Chemical and Physical Properties of Sulpiride and Impurity E

PropertySulpirideThis compound (Impurity E)
Systematic Name (RS)-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamideThis compound
Molecular Formula C₁₅H₂₃N₃O₄SC₈H₁₀N₂O₄S
Molecular Weight 341.43 g/mol 230.24 g/mol
CAS Number 15676-16-152395-25-2

Synthesis of Sulpiride and the Origin of Impurity E

The synthesis of Sulpiride typically involves the condensation of 2-methoxy-5-sulfamoylbenzoic acid or its ester derivative with (RS)-1-ethyl-2-aminomethylpyrrolidine.[5][6][7] this compound (Impurity E) is structurally very similar to the key intermediate, 2-methoxy-5-sulfamoylbenzoic acid, differing only by the presence of a primary amide instead of a carboxylic acid.

The presence of Impurity E in the final Sulpiride product can potentially arise from an incomplete reaction or a side reaction during the synthesis. If the starting material, 2-methoxy-5-sulfamoylbenzoic acid, contains its corresponding amide (Impurity E), it may be carried through the synthesis process. Alternatively, under certain reaction conditions, the carboxylic acid group of the intermediate could be converted to a primary amide, leading to the formation of Impurity E.

Below is a generalized synthetic pathway illustrating the formation of Sulpiride and the potential point of origin for Impurity E.

Sulpiride_Synthesis cluster_intermediates Key Intermediates cluster_reagents Reagents & Final Product Salicylic_Acid Salicylic Acid 2_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->2_Methoxybenzoic_Acid Methylation 2_Methoxy_5_chlorosulfonylbenzoic_Acid 2-Methoxy-5- chlorosulfonylbenzoic Acid 2_Methoxybenzoic_Acid->2_Methoxy_5_chlorosulfonylbenzoic_Acid Chlorosulfonation 2_Methoxy_5_sulfamoylbenzoic_Acid 2-Methoxy-5- sulfamoylbenzoic Acid 2_Methoxy_5_chlorosulfonylbenzoic_Acid->2_Methoxy_5_sulfamoylbenzoic_Acid Amination Impurity_E 2-Methoxy-5- sulfamoylbenzamide (Impurity E) 2_Methoxy_5_sulfamoylbenzoic_Acid->Impurity_E Side Reaction/ Incomplete Conversion Sulpiride Sulpiride 2_Methoxy_5_sulfamoylbenzoic_Acid->Sulpiride Amide Coupling Reagent_1 Methylating Agent Reagent_2 Chlorosulfonic Acid Reagent_3 Ammonia Reagent_4 (RS)-1-Ethyl-2- aminomethylpyrrolidine TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis cluster_evaluation Evaluation Prepare_Test_Solution Prepare Test Solution (Sulpiride in Methanol) Spot_Plate Spot Plate with Test and Reference Solutions Prepare_Test_Solution->Spot_Plate Prepare_Reference_Solution Prepare Reference Solution (Sulpiride CRS & Impurity CRS) Prepare_Reference_Solution->Spot_Plate Develop_Plate Develop Plate in Mobile Phase Spot_Plate->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize Visualize under UV light (254 nm) Dry_Plate->Visualize Compare_Spots Compare Position and Intensity of Impurity Spots Visualize->Compare_Spots Check_Compliance Check Compliance with Pharmacopoeial Limits Compare_Spots->Check_Compliance HPLC_Workflow cluster_prep_hplc Sample and System Preparation cluster_analysis_hplc HPLC Analysis cluster_evaluation_hplc Data Analysis and Evaluation Prepare_Mobile_Phase Prepare Mobile Phase Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System Inject_Solutions Inject Solutions onto Column Equilibrate_System->Inject_Solutions Prepare_Test_Solution_HPLC Prepare Test Solution (Sulpiride in Mobile Phase) Prepare_Test_Solution_HPLC->Inject_Solutions Prepare_Reference_Solution_HPLC Prepare Reference Solution (for System Suitability & Quantification) Prepare_Reference_Solution_HPLC->Inject_Solutions Run_Chromatography Run Chromatography Inject_Solutions->Run_Chromatography Detect_Peaks Detect Peaks at 240 nm Run_Chromatography->Detect_Peaks Integrate_Peaks Integrate Peak Areas Detect_Peaks->Integrate_Peaks Calculate_Impurity_Content Calculate Impurity Content (using RRT for Impurity E) Integrate_Peaks->Calculate_Impurity_Content Verify_System_Suitability Verify System Suitability Integrate_Peaks->Verify_System_Suitability Check_Compliance_HPLC Check Compliance with Total Impurity Limit Calculate_Impurity_Content->Check_Compliance_HPLC

References

The Pivotal Role of 2-Methoxy-5-sulfamoylbenzamide in Antipsychotic Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 2-Methoxy-5-sulfamoylbenzamide, a critical pharmaceutical intermediate in the synthesis of atypical antipsychotics, primarily sulpiride and amisulpride. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthetic routes, and the mechanism of action of the active pharmaceutical ingredients (APIs) derived from it.

Introduction: A Key Building Block for Dopamine Receptor Antagonists

This compound is a substituted benzamide that serves as a cornerstone in the manufacturing of several essential medications for psychiatric disorders. Its chemical structure provides a versatile scaffold for the synthesis of drugs that modulate dopaminergic pathways in the central nervous system. The primary therapeutic agents synthesized from this intermediate are sulpiride and amisulpride, both of which are selective dopamine D2 and D3 receptor antagonists.[1][2] While this compound itself is not known to possess significant biological activity, its role as a precursor is indispensable for the creation of these potent antipsychotic drugs. This guide will focus on the synthesis of this intermediate and its conversion into the final drug products, as well as the well-elucidated mechanism of action of these APIs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to sulpiride is a well-established process in pharmaceutical chemistry. The following sections detail the common synthetic methodologies and present key quantitative data.

Synthesis of the Intermediate: Methyl 2-methoxy-5-sulfamoylbenzoate

A common precursor for sulpiride synthesis is the methyl ester of 2-methoxy-5-sulfamoylbenzoic acid. One synthetic route involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a copper catalyst.[3]

Table 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Reactant 1Reactant 2CatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%) (HPLC)
2-methoxy-5-chlorobenzoic acid methyl esterSodium aminosulfinateCuprous bromideTetrahydrofuran651294.599.51
2-methoxy-5-chlorobenzoic acid methyl esterSodium aminosulfinateHND-62 solid baseEthylene glycol85495.299.95
Synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate

The final step in the synthesis of sulpiride involves the amidation of methyl 2-methoxy-5-sulfamoylbenzoate with N-ethyl-2-aminomethylpyrrolidine.

Table 2: Synthesis of Sulpiride

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Methyl 2-methoxy-5-sulfamoylbenzoateN-ethyl-2-aminomethylpyrrolidineEthylene glycol854-695.299.95
2-methoxy-5-aminosulfonylbenzoic acidN-ethyl-2-aminomethylpyrroleAcetonitrileRoom TemperatureOvernight24-
Ethyl 2-methoxy-5-sulfamoylbenzoate(S)-1-ethyl-2-aminomethyl pyrrolidineIsopropanol803690.399.1
Ethyl 2-methoxy-5-sulfamoylbenzoate1-ethyl-2-aminomethyl pyrrolidineGlycerol110-120488.599.5

Experimental Protocols

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Objective: To synthesize methyl 2-methoxy-5-sulfamoylbenzoate from 2-methoxy-5-chlorobenzoic acid methyl ester.

Materials:

  • 2-methoxy-5-chlorobenzoic acid methyl ester

  • Sodium aminosulfinate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (solvent)

  • Activated carbon

  • Water

  • Methanol

Procedure:

  • To a reaction vessel equipped with a reflux condenser, add 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate in a 1:1.05 to 1.2 molar ratio.

  • Add tetrahydrofuran as the solvent and a catalytic amount of cuprous bromide.

  • Heat the reaction mixture to 45-60°C and maintain for 10-14 hours.

  • After the reaction is complete, add activated carbon to decolorize the solution and filter to remove the activated carbon, catalyst, and by-product sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain methyl 2-methoxy-5-sulfamoylbenzoate.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Mobile Phase: A mixture of water and methanol.

  • Detection Wavelength: 240 nm.

Synthesis of Sulpiride

Objective: To synthesize sulpiride via amidation of methyl 2-methoxy-5-sulfamoylbenzoate.

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • N-ethyl-2-aminomethylpyrrolidine

  • Ethylene glycol (solvent)

  • HND-62 solid base catalyst

  • Water

  • Ethanol

Procedure:

  • In a clean reaction kettle, combine N-ethyl-2-aminomethylpyrrolidine, ethylene glycol, and methyl 2-methoxy-5-sulfamoylbenzoate.

  • Add the HND-62 solid base catalyst to the mixture.

  • Heat the reaction kettle to 80-90°C and maintain reflux for 4-6 hours.

  • After the reaction, collect the crude sulpiride product.

  • Purify the crude product using a mixed solvent system to obtain the final sulpiride product.

Mechanism of Action of Derived Pharmaceuticals

The therapeutic effects of sulpiride and amisulpride, synthesized from this compound, are attributed to their selective antagonism of dopamine D2 and D3 receptors in the brain.[4][5] This mechanism is dose-dependent and crucial for their efficacy in treating both positive and negative symptoms of schizophrenia.[5][6]

At higher doses (400-800 mg/day for amisulpride), these drugs act as antagonists at postsynaptic D2/D3 receptors, primarily in the limbic system.[5][6] This action reduces dopaminergic neurotransmission, which is thought to be hyperactive in the mesolimbic pathway of individuals with schizophrenia, thereby alleviating positive symptoms such as hallucinations and delusions.[4]

Conversely, at lower doses (50-300 mg/day for amisulpride), they preferentially block presynaptic D2/D3 autoreceptors.[5] These autoreceptors normally inhibit dopamine release, so their blockade leads to an increase in dopamine release and enhanced dopaminergic neurotransmission.[4] This effect is believed to be beneficial for treating the negative symptoms of schizophrenia, such as apathy and social withdrawal, which are associated with reduced dopaminergic activity in the prefrontal cortex.

Signaling Pathways

The antagonism of dopamine D2 receptors by sulpiride and amisulpride initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins.[7][8]

Dopamine_D2_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amisulpride_Sulpiride Amisulpride / Sulpiride D2R Dopamine D2 Receptor Amisulpride_Sulpiride->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Therapeutic_Effects Therapeutic Effects (Reduction of Positive Symptoms)

Figure 1: Antagonism of Postsynaptic Dopamine D2 Receptors.

The following diagram illustrates the workflow from the intermediate to the final therapeutic action.

Synthesis_to_Action Intermediate This compound Synthesis Amidation with N-ethyl-2-aminomethylpyrrolidine Intermediate->Synthesis API Sulpiride / Amisulpride Synthesis->API Mechanism Dopamine D2/D3 Receptor Antagonism API->Mechanism Therapeutic_Effect Antipsychotic Effect Mechanism->Therapeutic_Effect

Figure 2: From Intermediate to Therapeutic Effect.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the atypical antipsychotics sulpiride and amisulpride. While it does not exhibit intrinsic therapeutic activity, its chemical structure is pivotal for the efficient and high-yield production of these essential medicines. The resulting active pharmaceutical ingredients exert their effects through a well-defined, dose-dependent antagonism of dopamine D2 and D3 receptors, providing a valuable therapeutic option for individuals with schizophrenia. This guide has provided a comprehensive overview of the synthesis, and the mechanistic action of the final drug products, underscoring the critical role of this intermediate in modern psychopharmacology.

References

An In-Depth Technical Guide to 2-Methoxy-5-sulfamoylbenzamide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 2-Methoxy-5-sulfamoylbenzamide, a key intermediate in the synthesis of pharmaceuticals, particularly the antipsychotic drug Sulpiride. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its potential mechanism of action.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₄S[2]
Molecular Weight 230.24 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 245 °C[]
Solubility Soluble in water[4]
CAS Number 52395-25-2[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The final and crucial step involves the amidation of a suitable benzoic acid derivative.

Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate (Precursor)

A common route to the precursor, methyl 2-methoxy-5-sulfamoylbenzoate, involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[5][6][7]

Experimental Protocol: Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate

  • Reaction Setup: In a 1000 mL reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfinate.[5]

  • Reaction: Heat the mixture to 65 °C and maintain this temperature for 12 hours with stirring.[5]

  • Work-up: After the reaction is complete, add 2g of activated carbon to the hot solution and filter.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to dryness. Dry the resulting white crystalline powder under vacuum at 60 °C.[5]

  • Yield and Purity: This process typically yields around 94.5% of methyl 2-methoxy-5-sulfamoylbenzoate with a purity of approximately 99.5% as determined by HPLC.[5]

Synthesis_of_Precursor Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate Reaction_Vessel Reaction (THF, 65°C, 12h) CuBr catalyst Methyl 2-methoxy-5-chlorobenzoate->Reaction_Vessel Sodium aminosulfinate Sodium aminosulfinate Sodium aminosulfinate->Reaction_Vessel Workup Work-up (Activated Carbon, Filtration) Reaction_Vessel->Workup Isolation Isolation (Concentration, Drying) Workup->Isolation Methyl 2-methoxy-5-sulfamoylbenzoate Methyl 2-methoxy-5-sulfamoylbenzoate Isolation->Methyl 2-methoxy-5-sulfamoylbenzoate

Figure 1: Workflow for the synthesis of the precursor, methyl 2-methoxy-5-sulfamoylbenzoate.
Synthesis of this compound

The final step is the conversion of the methyl ester to the primary amide. This is typically achieved by ammonolysis.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable pressure vessel, dissolve methyl 2-methoxy-5-sulfamoylbenzoate in a solution of ammonia in methanol.

  • Reaction: Heat the mixture and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a solid, may precipitate out of the solution.

  • Purification: Collect the solid by filtration and wash with cold methanol to remove any unreacted starting material and by-products.

Purification

Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is critical for effective purification.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen for a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include water, ethanol, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[8][9]

Mechanism of Action: A Putative Dopamine D2 Receptor Antagonist

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through the Gαi/o subunit. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. An antagonist would block this action, leading to a disinhibition of adenylyl cyclase.

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates 2_Methoxy_5_sulfamoylbenzamide 2-Methoxy-5- sulfamoylbenzamide 2_Methoxy_5_sulfamoylbenzamide->D2R Binds & Blocks (Antagonist) G_protein->AC Inhibits ATP ATP ATP->AC Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Activates

Figure 2: Proposed mechanism of action of this compound as a dopamine D2 receptor antagonist.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

General HPLC Method Parameters:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For a related precursor, a mobile phase of 700 mL water and 200 mL methanol has been used.[5]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, such as 240 nm.[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Injection Volume: 5-20 µL.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of a substituted benzamide will show characteristic signals for the aromatic protons, the methoxy group protons (a singlet), and the amide and sulfonamide protons. The chemical shifts of the aromatic protons are influenced by the positions of the substituents.[1][11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are also affected by the substituents.[12][13][14]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching of the primary amide and sulfonamide groups.

  • C=O stretching of the amide group.

  • S=O stretching (asymmetric and symmetric) of the sulfonamide group.[15]

  • C-O stretching of the methoxy group.

  • Aromatic C-H and C=C stretching .

Mass Spectrometry (MS):

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. A common fragmentation pathway for benzamides involves the loss of the amide group to form a stable benzoyl cation.[16][17][18]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Work should be conducted in a well-ventilated area or a fume hood.

References

Methodological & Application

Synthesis of Sulpiride from 2-Methoxy-5-sulfamoylbenzamide protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Sulpiride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Sulpiride, a widely used antipsychotic drug. The primary synthetic route detailed herein involves the reaction of methyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethylpyrrolidine. While the inquiry specified 2-Methoxy-5-sulfamoylbenzamide as a starting material, the prevalent and well-documented synthesis initiates from the corresponding benzoic acid or its esters. For completeness, this guide also outlines the preparation of the key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate. All quantitative data from cited literature is summarized, and a comprehensive experimental workflow is provided.

Introduction

Sulpiride is a substituted benzamide antipsychotic agent used in the treatment of schizophrenia and other psychotic disorders. Its synthesis is a key process for pharmaceutical production. The most common and efficient synthesis involves the amidation of a 2-methoxy-5-sulfamoylbenzoic acid derivative with an appropriate aminomethylpyrrolidine derivative. This document presents a compilation of established protocols for this synthesis.

Synthesis of the Key Intermediate: Methyl 2-Methoxy-5-sulfamoylbenzoate

The synthesis of Sulpiride typically begins with the preparation of methyl 2-methoxy-5-sulfamoylbenzoate. Traditional methods start from salicylic acid and involve multiple steps such as methylation, chlorosulfonation, amination, and esterification. A more recent and efficient method involves the use of methyl 2-methoxy-5-chlorobenzoate.

A Novel Synthesis Method: In a 1000 mL reaction flask equipped with a reflux apparatus, 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate are added. Then, 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate are added. The temperature is raised to 65°C and maintained for 12 hours. After the reaction, 2g of activated carbon is added to the reaction mixture and filtered while hot. The filtrate is concentrated

Detailed synthesis of Levosulpiride using 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Detailed Synthesis of Levosulpiride

Introduction

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with significant therapeutic applications as an antipsychotic and a prokinetic agent.[1][2][3] Its clinical efficacy stems from a dual mechanism of action: selective antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.[4][5][6][7] This unique pharmacological profile makes it effective for treating gastrointestinal disorders like functional dyspepsia and gastroparesis, as well as certain psychiatric conditions.[1][4]

This document provides a detailed protocol for the synthesis of Levosulpiride via the direct amide coupling of methyl 2-methoxy-5-sulfamoylbenzoate with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. This method is one of the most common and direct approaches to obtaining enantiomerically pure Levosulpiride.[4]

I. Synthetic Pathway

The synthesis involves a nucleophilic acyl substitution reaction where the primary amine of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine attacks the carbonyl carbon of methyl 2-methoxy-5-sulfamoylbenzoate, leading to the formation of an amide bond and the release of methanol as a byproduct.

G cluster_reactants Reactants cluster_product Product R1 Methyl 2-methoxy-5-sulfamoylbenzoate P1 Levosulpiride R1->P1 + R2 R2 (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine conditions Heat (90-100°C or Reflux) Nitrogen Atmosphere Solvent (optional, e.g., n-butanol) conditions->midpoint

Caption: Reaction scheme for the synthesis of Levosulpiride.

II. Experimental Protocol

This protocol is based on the direct condensation method, which is widely cited for its efficiency.[4][8][9]

Materials and Reagents:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

  • Ethanol (Absolute)

  • n-Butanol (optional solvent)

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methoxy-5-sulfamoylbenzoate (1.0 eq) and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine (1.1 eq).

    • For a solvent-free approach, proceed to the next step. Alternatively, add a high-boiling solvent such as n-butanol.[4]

    • Purge the flask with nitrogen gas to establish an inert atmosphere.[8][9]

  • Reaction:

    • Heat the reaction mixture to 90-100°C (or to reflux if using a solvent) with continuous stirring.[4][8][9]

    • Maintain this temperature for 5 to 24 hours. The reaction progress should be monitored periodically using TLC.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to approximately 80°C.[8][9]

    • Add ethanol to the flask and stir while refluxing for about 10 minutes to dissolve the product and facilitate crystallization.[8][9]

    • Cool the solution to 5°C in an ice bath and continue stirring for 2 hours to induce precipitation of the product.[8][9]

    • Collect the solid product by vacuum filtration.

    • Wash the collected crystals with cold ethanol to remove any unreacted starting materials and impurities.[8][9]

  • Drying:

    • Dry the purified product in a vacuum oven at approximately 60-65°C to a constant weight.[8][9]

  • Characterization:

    • Determine the melting point, yield, and purity (e.g., by HPLC) of the final product.

    • Confirm the structure using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

III. Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Reactant 1 Reactant 2 Solvent Temperature (°C) Time (h) Molar Yield (%) Purity (%) Reference
Methyl 2-methoxy-5-sulfamoylbenzoate (S)-1-ethyl-2-aminomethyl pyrrolidine None 90-100 5 93.8 99.2 [8][9]

| Methyl 2-methoxy-5-sulfamoylbenzoate | (S)-2-(aminomethyl)-1-ethylpyrrolidine | n-Butanol | Reflux | 20 | 75 | N/A |[4] |

Table 2: Physicochemical and Spectroscopic Characterization of Levosulpiride

Property Value Reference
IUPAC Name N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide [10]
Molecular Formula C15H23N3O4S [10]
Molecular Weight 341.43 g/mol [3][10]
Appearance White amorphous powder [3][10]
Melting Point 183-186°C [3][10]
Solubility Soluble in DMSO, DMF, and ethanol [10]
¹H-NMR, ¹³C-NMR Spectra available for structural confirmation [10][11]
FTIR Characteristic peaks confirm functional groups [10][12]

| Mass Spec (LC-MS) | Used to confirm molecular weight and degradation products |[3][13] |

IV. Mechanism of Action & Signaling

Levosulpiride exerts its therapeutic effects through a dual modulation of dopaminergic and serotonergic pathways.[7]

  • Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter. By blocking D2 receptors, Levosulpiride disinhibits the release of acetylcholine, which enhances gut motility and gastric emptying.[1] In the brain's chemoreceptor trigger zone, this D2 blockade produces a potent antiemetic effect.[6]

  • Serotonin 5-HT4 Receptor Agonism: Levosulpiride also acts as an agonist at 5-HT4 receptors in the enteric nervous system.[5][6][7] Stimulation of these receptors further promotes the release of acetylcholine, contributing synergistically to its prokinetic effects.[6]

G cluster_levo Levosulpiride Action cluster_receptors Receptors cluster_downstream Downstream Effects Levo Levosulpiride D2 Dopamine D2 Receptor Levo->D2 Antagonist (Blocks) HT4 Serotonin 5-HT4 Receptor Levo->HT4 Agonist (Stimulates) ACh Increased Acetylcholine (ACh) Release D2->ACh Inhibits (Normally) Antiemetic Antiemetic Effect D2->Antiemetic Blockade in CTZ HT4->ACh Motility Enhanced GI Motility & Gastric Emptying ACh->Motility

Caption: Signaling pathway of Levosulpiride's dual mechanism.

V. Visualized Experimental Workflow

The overall process from reaction to characterization can be visualized as a clear, sequential workflow.

G arrow arrow A 1. Reaction Setup - Combine Reactants - Establish N2 Atmosphere B 2. Amide Coupling Reaction - Heat to 90-100°C - Stir for 5-24h A->B C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) B->C D 4. Product Isolation - Cool to 80°C - Add Ethanol & Reflux C->D Reaction Complete E 5. Crystallization - Cool to 5°C - Stir for 2h D->E F 6. Purification - Vacuum Filtration - Wash with Cold Ethanol E->F G 7. Drying - Vacuum Oven (60-65°C) F->G H 8. Final Product Characterization - Yield, Purity (HPLC) - MP, NMR, IR, MS G->H

Caption: Workflow for the synthesis and analysis of Levosulpiride.

References

Amide coupling of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine with 2-methoxy-5- aminosulfonylbenzoic acid derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the amide coupling of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine with a 2-methoxy-5-aminosulfonylbenzoic acid derivative. This reaction is a key step in the synthesis of Amisulpride, an antipsychotic drug.[1][2] Amisulpride's therapeutic effects are attributed to its ability to block dopamine D2 receptors. The amide bond formation is a critical transformation in medicinal chemistry, often requiring the activation of a carboxylic acid to facilitate its reaction with an amine.[3][4] This application note outlines a robust and reproducible method for this specific amide coupling, providing valuable information for researchers in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of the target benzamide derivative.

ParameterValueReference
Starting Materials
4-Amino-2-methoxy-5-ethylsulfonylbenzoic acid1.0 eq
(S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine1.2 eq
Triethylamine2.0 eq
Ethyl Chloroformate1.5 eq
Reaction Conditions
SolventAcetone[5]
Temperature0-10°C, then 25-30°C
Reaction Time4 hours
Results
Yield (Crude)70%
Purity (by HPLC)98%
Final Yield (after crystallization)75-80%[5]
Final Purity (after crystallization)≥99%[5]

Experimental Protocols

This section details the methodology for the amide coupling reaction.

Materials:

  • 4-Amino-2-methoxy-5-ethylsulfonylbenzoic acid

  • (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

  • Triethylamine

  • Ethyl Chloroformate

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid in anhydrous acetone.

  • Initial Cooling: Cool the stirring mixture to a temperature between 0-5°C using an ice bath.

  • Base Addition: Add triethylamine to the cooled mixture and continue stirring.

  • Activation of Carboxylic Acid: Slowly add ethyl chloroformate to the reaction mass while maintaining the temperature between 0-5°C. The formation of a mixed anhydride intermediate occurs during this step.

  • Amine Addition: Add (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine to the reaction mixture, ensuring the temperature is maintained between 5-10°C.

  • Reaction Progression: After the addition of the amine, allow the reaction temperature to rise to 25-30°C and stir for approximately 2 hours.

  • Second Reagent Addition: To drive the reaction to completion, again add triethylamine and ethyl chloroformate to the reaction mass while maintaining the temperature. Stir the reaction for an additional 2 hours.

  • Workup: Upon completion, the reaction mixture can be worked up by standard procedures, which may include filtration to remove any solid byproducts, followed by concentration of the filtrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from acetone to yield the final product with high purity.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the amide coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend Benzoic Acid in Acetone cool Cool to 0-5°C start->cool add_tea1 Add Triethylamine cool->add_tea1 add_ecf1 Add Ethyl Chloroformate add_tea1->add_ecf1 add_amine Add Pyrrolidine Derivative (5-10°C) add_ecf1->add_amine warm_stir1 Warm to 25-30°C Stir for 2h add_amine->warm_stir1 add_tea2 Add Triethylamine warm_stir1->add_tea2 add_ecf2 Add Ethyl Chloroformate add_tea2->add_ecf2 stir2 Stir for 2h add_ecf2->stir2 workup Aqueous Workup stir2->workup purify Crystallization from Acetone workup->purify end Final Product purify->end

Caption: Experimental workflow for the amide coupling reaction.

logical_relationship cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzoic_acid 2-methoxy-5- aminosulfonylbenzoic acid (Carboxylic Acid) amide_product Amide Product (Amisulpride) benzoic_acid->amide_product forms amide bond with pyrrolidine (S)-(-)-2-(aminomethyl)- 1-ethylpyrrolidine (Amine) pyrrolidine->amide_product coupling_agent Ethyl Chloroformate (Activating Agent) coupling_agent->benzoic_acid activates base Triethylamine (Base) base->coupling_agent facilitates reaction

Caption: Logical relationship of reaction components.

References

The Versatility of 2-Methoxy-5-sulfamoylbenzamide in Medicinal Chemistry: A Building Block for Diverse Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methoxy-5-sulfamoylbenzamide and its derivatives represent a significant scaffold in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. This structural motif is central to the pharmacophore of drugs targeting the central nervous system, and its adaptable nature has allowed for its exploration in oncology, infectious diseases, and beyond. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable chemical entity.

Application Note I: Antipsychotic Agents Targeting Dopamine D2 Receptors

The most prominent application of the this compound core is in the synthesis of atypical antipsychotics, most notably Sulpiride and its active enantiomer, Levosulpiride. These drugs exhibit their therapeutic effects through the selective antagonism of dopamine D2 receptors in the central nervous system.

Biological Activity and Mechanism of Action

Levosulpiride, the (S)-enantiomer of sulpiride, is a selective antagonist of dopamine D2 receptors.[1] This antagonism is believed to be the primary mechanism for its antipsychotic effects. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase through a Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, drugs like Levosulpiride modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.

Quantitative Data: Dopamine Receptor Affinity

The following table summarizes the inhibitory activity of Sulpiride and a related benzamide, Tiapride, against various dopamine receptor subtypes. This data highlights the selectivity of these compounds for the D2-like receptors.

CompoundD1 Receptor IC50 (µM)D2 Receptor IC50 (µM)D3 Receptor IC50 (µM)D4 Receptor IC50 (µM)Reference
Sulpiride1328.8>1002.88[2]
Tiapride144045.8>10011.7[2]
Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Key Intermediate)

This protocol describes a common method for the synthesis of the key precursor for many drugs in this class.

Materials:

  • 2-methoxy-5-chlorobenzoic acid methyl ester

  • Sodium aminosulfinate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Activated carbon

Procedure:

  • In a reflux-equipped reaction flask, add 300g of THF, 50g (0.25mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 3.6g (0.025mol) of cuprous bromide, and 26.8g (0.26mol) of sodium aminosulfinate.[3]

  • Heat the mixture to 45°C and maintain this temperature for 14 hours.[3]

  • After the reaction is complete, add 2g of activated carbon and filter the hot solution.[3]

  • Concentrate the filtrate under reduced pressure to dryness.

  • Dry the resulting solid under vacuum at 60°C to obtain methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[3]

  • The product can be characterized by HPLC. A typical mobile phase is a mixture of water and methanol (e.g., 700:200 v/v).[3]

Protocol 2: Synthesis of Levosulpiride

This protocol outlines the direct condensation method for synthesizing Levosulpiride.

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

  • n-Butanol or ethylene glycol (solvent)

Procedure:

  • A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate in a high-boiling solvent such as n-butanol is refluxed for 20-36 hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography.[1]

  • Upon completion, the reaction mixture is cooled.

  • The product is isolated and purified, typically through an acid-base extraction followed by recrystallization from a suitable solvent like methanol or ethanol.[1]

Signaling Pathway Diagram

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Levosulpiride Levosulpiride (Antagonist) Levosulpiride->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism by Levosulpiride.

Application Note II: Anticancer Agents

Derivatives of the sulfamoylbenzamide scaffold have shown promise as anticancer agents, targeting various cellular pathways involved in cancer progression.

Biological Activity and Mechanism of Action

Recent studies have explored sulfonamide methoxypyridine derivatives as potent dual inhibitors of PI3K/mTOR kinases. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] Dual inhibition of PI3K and mTOR can effectively block this pathway and prevent feedback loop activation of AKT, offering a promising strategy for cancer therapy.[4]

Quantitative Data: Kinase Inhibitory and Antiproliferative Activity

The following table presents the in vitro activity of a promising sulfonamide methoxypyridine derivative, compound 22c .

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
22c PI3Kα0.22MCF-7130[5]
mTOR23HCT-11620[5]
Experimental Protocols

Protocol 3: General Synthesis of Sulfonamide Methoxypyridine Derivatives

This protocol provides a general scheme for the synthesis of this class of compounds.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzenesulfonyl chloride

  • Pyridine (solvent)

  • Aromatic boronic acid or ester

  • Palladium catalyst (e.g., PdCl2(dppf)•DCM)

  • Base (e.g., K2CO3)

  • 1,4-dioxane and water (solvents)

Procedure:

  • Sulfonamide formation: To a solution of 5-bromo-2-methoxypyridin-3-amine in pyridine, add 2,4-difluorobenzenesulfonyl chloride dropwise and stir at room temperature.[4] After completion, evaporate the solvent and purify the product.

  • Suzuki coupling: To a mixture of the bromo-sulfonamide intermediate, an appropriate aromatic boronic acid or ester, and a base in a mixture of 1,4-dioxane and water, add a palladium catalyst.[4] Reflux the mixture until the reaction is complete. Concentrate the mixture and purify by column chromatography to obtain the final product.[4]

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR Signaling Pathway and its Dual Inhibition.

Application Note III: Antimicrobial Agents

The sulfamoylbenzamide scaffold has also been investigated for its potential as an antimicrobial agent, with derivatives showing activity against various bacterial and fungal strains.

Biological Activity

Derivatives of 7-methoxyquinoline bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have demonstrated significant effects against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table shows the MIC values for a promising 7-methoxyquinoline sulfonamide derivative, compound 3l , against various pathogenic microbes.

CompoundMicroorganismMIC (µg/mL)Reference
3l E. coli7.812[6]
C. albicans31.125[6]
Experimental Protocols

Protocol 4: General Synthesis of 7-Methoxyquinoline Sulfonamide Derivatives

This protocol describes a general method for the synthesis of this class of antimicrobial agents.

Materials:

  • 4-chloro-7-methoxyquinoline

  • Various sulfa drugs (substituted benzenesulfonamides)

Procedure:

  • A mixture of 4-chloro-7-methoxyquinoline and a selected sulfa drug is reacted to form the corresponding 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide.[6]

  • The reaction conditions (solvent, temperature, and reaction time) may need to be optimized depending on the specific sulfa drug used.

  • The final products are purified and characterized using spectroscopic methods.[6]

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram

Antimicrobial_Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., 2-Methoxy-5- sulfamoylbenzamide) Reaction Chemical Synthesis (e.g., Coupling Reactions) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Antimicrobial Screening Characterization->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC SAR Structure-Activity Relationship (SAR) Studies MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction New Derivatives

Caption: General Workflow for the Discovery of Novel Antimicrobial Agents.

References

Application Notes and Protocols for the Direct Condensation Synthesis of Levosulpiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the direct condensation method for synthesizing Levosulpiride, a substituted benzamide with significant prokinetic and antipsychotic properties. It includes detailed experimental protocols, quantitative data, and diagrams illustrating the synthesis workflow and the drug's mechanism of action.

Introduction to Levosulpiride

Levosulpiride, the (S)-enantiomer of sulpiride, is a versatile therapeutic agent used for both gastrointestinal and psychiatric disorders.[1][2] Its efficacy stems from a dual mechanism of action: it acts as a selective antagonist of the dopamine D2 receptors and as an agonist of the serotonin 5-HT4 receptors.[1][3][4][5] This combined activity makes it effective in treating conditions like functional dyspepsia and gastroparesis, as well as certain psychiatric conditions.[1][3] The direct condensation of key intermediates is one of the most common and efficient approaches for its synthesis.[1]

Mechanism of Action: A Dual-Pronged Approach

Levosulpiride's therapeutic effects are rooted in its modulation of two key neurotransmitter systems. As a D2 receptor antagonist, it blocks dopamine's inhibitory effects on gastrointestinal smooth muscle, which increases acetylcholine release and enhances gastric motility and emptying.[2][4] This action in the brain's chemoreceptor trigger zone also contributes to its potent antiemetic effects.[4] Concurrently, as a 5-HT4 receptor agonist in the enteric nervous system, it further promotes the release of acetylcholine, augmenting its prokinetic effects.[4][5]

Levosulpiride Signaling Pathway cluster_Gut Gastrointestinal Tract cluster_Brain Central Nervous System Levo_Gut Levosulpiride D2_R Dopamine D2 Receptor Levo_Gut->D2_R Antagonist HT4_R Serotonin 5-HT4 Receptor Levo_Gut->HT4_R Agonist ACh Acetylcholine (ACh) Release D2_R->ACh Inhibits HT4_R->ACh Promotes Effect_Gut Enhanced Motility (Prokinetic Effect) ACh->Effect_Gut Levo_Brain Levosulpiride D2_Brain Dopamine D2 Receptor Levo_Brain->D2_Brain Antagonist Effect_Brain Antipsychotic & Antiemetic Effects D2_Brain->Effect_Brain

Caption: Levosulpiride's dual mechanism of action in the gut and CNS.

Synthesis of Levosulpiride via Direct Condensation

The primary method for synthesizing Levosulpiride is through the direct amide coupling of a 2-methoxy-5-aminosulfonylbenzoic acid derivative with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.[1] This approach avoids the need for resolving a racemic mixture and provides a direct route to the enantiomerically pure product.[1]

Levosulpiride Synthesis Workflow Reactants 1. Reactant Mixing (S)-2-(aminomethyl)-1-ethylpyrrolidine + Methyl 2-methoxy-5-sulfamoylbenzoate + High-boiling solvent (e.g., n-butanol) Heating 2. Heating & Reflux Reaction heated under reflux (See table for conditions) Reactants->Heating Heat Monitoring 3. Reaction Monitoring (e.g., Thin-Layer Chromatography) Heating->Monitoring During Reaction Cooling 4. Cooling Mixture is cooled post-completion Monitoring->Cooling Upon Completion Isolation 5. Product Isolation Precipitated product is collected Cooling->Isolation Purification 6. Purification Acid-base extraction followed by recrystallization (e.g., from ethanol) Isolation->Purification Product 7. Final Product Pure Levosulpiride Purification->Product

Caption: General workflow for the direct condensation synthesis of Levosulpiride.

Quantitative Data Summary

The reaction conditions for the direct condensation synthesis of Levosulpiride can vary, impacting the overall yield and reaction time. The following table summarizes data from various reported protocols.

Starting MaterialsSolventTemperature (°C)Time (hours)Molar Yield (%)Purity (%)Reference
(S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoaten-butanolReflux2075-[1]
(S)-1-ethyl-2-aminomethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoateNone (neat)90-100593.899.2[6]
(S-) 1-ethyl-2-aminomethylpyrrolidine, 2-methoxy-5-sulphamoyl methyl benzoateEthylene glycol62-653690-[7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of Levosulpiride based on the direct condensation method.

Protocol 1: Synthesis in n-Butanol

This protocol is adapted from a common direct condensation method.[1]

1. Materials and Reagents:

  • (S)-2-(aminomethyl)-1-ethylpyrrolidine

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • n-Butanol (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethanol or Methanol (for recrystallization)

  • Deionized water

  • Magnesium sulfate or Sodium sulfate (drying agent)

2. Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

3. Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 2-methoxy-5-sulfamoylbenzoate (1.0 eq) and (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.0-1.2 eq). Add a suitable volume of a high-boiling solvent, such as n-butanol, to the flask.

  • Heating: Heat the mixture to reflux (approximately 118°C for n-butanol) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 20-36 hours).[1]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel.

  • Purification (Acid-Base Extraction):

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the Levosulpiride, transferring it to the aqueous layer.

    • Separate the layers and wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a dilute base (e.g., 1M NaOH) to precipitate the Levosulpiride product.

    • Extract the product back into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Final Purification (Recrystallization):

    • Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain pure Levosulpiride.[1]

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Solvent-Free Synthesis

This protocol is a high-yield, solvent-free alternative.[6]

1. Materials and Reagents:

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • Ethanol

2. Equipment:

  • Reaction flask with a nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for filtration and washing

3. Procedure:

  • Reaction Setup: Add methyl 2-methoxy-5-sulfamoylbenzoate (49g) and (S)-1-ethyl-2-aminomethylpyrrolidine (26.5g) to a reaction flask.[6]

  • Heating: Heat the mixture to 90-100°C under a nitrogen atmosphere for 5 hours.[6]

  • Work-up and Crystallization:

    • Cool the reaction mixture to 80°C and add ethanol (50g).[6]

    • Heat the mixture to reflux for 10 minutes, then cool to 5°C and stir for 2 hours to induce crystallization.[6]

  • Isolation and Drying:

    • Filter the resulting solid product.

    • Wash the collected solid with ethanol.

    • Dry the final product at 65°C to obtain pure Levosulpiride.[6]

References

Application Note: Monitoring the Synthesis of Sulpiride by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulpiride is a substituted benzamide derivative that acts as a selective dopamine D2 receptor antagonist, exhibiting both antipsychotic and antidepressant properties. Its synthesis typically involves the formation of an amide bond between a derivative of 2-methoxy-5-sulfamoylbenzoic acid and (1-ethylpyrrolidin-2-yl)methanamine.[1][2][3] Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring organic reactions.[4][5] It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential partitioning between a stationary phase and a mobile phase.[5] This application note provides a detailed protocol for using TLC to monitor the synthesis of Sulpiride from 2-Methoxy-5-sulfamoylbenzamide and (1-ethylpyrrolidin-2-yl)methanamine.

Principle of TLC Monitoring

The synthesis of Sulpiride involves the conversion of more polar starting materials (an amine and a benzamide/benzoic acid derivative) into a product of intermediate polarity. TLC on silica gel, a polar stationary phase, separates compounds based on their polarity. Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica gel and have lower Rf values.[5] By spotting the reaction mixture on a TLC plate at various time points, the disappearance of the starting material spots and the appearance of the product spot can be visualized, indicating the progression of the reaction.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Reactants: this compound (Starting Material 1), (1-ethylpyrrolidin-2-yl)methanamine (Starting Material 2), and a Sulpiride standard.

  • Solvents: Dichloromethane (CH₂Cl₂), Methanol (MeOH), Ammonium Hydroxide solution (25%), Ethyl Acetate, Hexane.

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain.

    • Ninhydrin solution.[6][7]

    • Iodine (I₂) crystals.

  • Equipment:

    • TLC developing chamber.

    • Capillary tubes for spotting.

    • UV lamp (254 nm and 366 nm).

    • Heating device (heat gun or hot plate).

    • Forceps.

    • Fume hood.

Protocol 1: TLC Analysis of Sulpiride Synthesis
  • Preparation of Mobile Phase:

    • Prepare a developing solvent system consisting of Dichloromethane : Methanol : Ammonium Hydroxide (18 : 2.8 : 0.4 v/v/v) .[8]

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Line the chamber with filter paper, saturate it with the mobile phase, and close the lid. Allow the chamber to equilibrate for at least 15-20 minutes.

  • Preparation of TLC Plate:

    • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.

    • Mark three distinct lanes on the origin line for the starting material mix (SM), a co-spot (C), and the reaction mixture (RXN).

  • Sample Application:

    • SM Lane: Apply a small spot of the starting material, this compound, dissolved in a suitable solvent (e.g., methanol). Separately, apply a spot of (1-ethylpyrrolidin-2-yl)methanamine.

    • RXN Lane: At different time intervals (e.g., t=0, 1h, 2h, until completion), withdraw a small aliquot of the reaction mixture, dilute it with a small amount of solvent (like methanol), and apply a spot onto the RXN lane.

    • C (Co-spot) Lane: Apply a spot of the starting material mix and, on top of it, apply a spot of the reaction mixture. This lane helps to differentiate between spots that have similar Rf values.

    • Ensure the spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.[9]

  • Chromatogram Development:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.

    • Ensure the origin line is above the level of the mobile phase.

    • Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization and Analysis:

    • UV Light: View the dried plate under a UV lamp at 254 nm. UV-active compounds, such as Sulpiride and this compound, will appear as dark spots against the fluorescent green background.[10] Circle the visible spots with a pencil.

    • Ninhydrin Staining: Prepare a ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL ethanol).[6] Dip or spray the plate with the solution and gently heat it with a heat gun until colored spots appear. Primary amines like (1-ethylpyrrolidin-2-yl)methanamine will yield pink or purple spots.[6]

    • Potassium Permanganate Staining: Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7] Dip or spray the plate. Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[7]

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots. This method is generally non-destructive as the iodine will eventually sublime off the plate.[11]

    • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]

Interpretation of Results
  • t=0: The TLC will show spots corresponding to the starting materials. This compound will be visible under UV light. (1-ethylpyrrolidin-2-yl)methanamine will be visible after staining with ninhydrin.

  • During Reaction: As the reaction proceeds, the intensity of the starting material spots will decrease, and a new spot corresponding to the Sulpiride product will appear. The Sulpiride spot should be UV active and have an Rf value distinct from the starting materials.

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.

Data Presentation

The following table summarizes the expected TLC data for the synthesis of Sulpiride using the recommended mobile phase.

CompoundRoleRelative PolarityExpected Rf Value (Approx.)Visualization Method(s)
This compoundStarting MaterialHigh0.2 - 0.3UV (254 nm), Iodine, KMnO₄
(1-ethylpyrrolidin-2-yl)methanamineStarting MaterialVery High0.0 - 0.1 (or streaks)Ninhydrin (Pink/Purple spot), KMnO₄
Sulpiride Product Medium0.4 - 0.5 UV (254 nm), Iodine, KMnO₄

Visualizations

Below are diagrams illustrating the experimental workflow and the principle of TLC separation for this application.

G Experimental Workflow for TLC Monitoring prep_mobile Prepare Mobile Phase (DCM:MeOH:NH4OH) saturate Saturate TLC Chamber prep_mobile->saturate develop Develop TLC Plate saturate->develop prep_plate Prepare & Mark TLC Plate spot_samples Spot Samples (SM, Co-spot, RXN) prep_plate->spot_samples spot_samples->develop dry Dry the Plate develop->dry visualize_uv Visualize under UV Light (254 nm) dry->visualize_uv visualize_stain Stain Plate (e.g., Ninhydrin) visualize_uv->visualize_stain analyze Analyze Results (Calculate Rf, Assess Progress) visualize_stain->analyze

Caption: Workflow for monitoring Sulpiride synthesis via TLC.

G Principle of TLC Separation in Sulpiride Synthesis cluster_0 TLC Plate (Silica Gel - Polar Stationary Phase) origin Origin sm2 SM 2 (Amine) High Polarity Low Rf solvent_front Solvent Front origin->solvent_front sm1 SM 1 (Benzamide) High Polarity Low-Mid Rf product Product (Sulpiride) Medium Polarity Mid-High Rf mobile_phase Mobile Phase Movement (Less Polar)

Caption: Separation of components based on polarity during TLC analysis.

References

Application Note and Protocols for the Recrystallization of Sulpiride from Methanol or Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of the atypical antipsychotic drug, sulpiride, through recrystallization using methanol or ethanol as solvents. It includes quantitative solubility data, step-by-step experimental procedures, and troubleshooting guidelines to enable researchers to obtain high-purity crystalline sulpiride. Additionally, key factors influencing the crystallization process are discussed, and workflows are visualized to ensure clarity and reproducibility.

Introduction

Sulpiride is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] It functions primarily as a selective dopamine D2 and D3 receptor antagonist.[1] The purity and crystalline form of an active pharmaceutical ingredient (API) like sulpiride are critical as they can significantly impact its stability, solubility, dissolution rate, and bioavailability.[2][3] Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, including APIs.[3][4][5] This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[5]

Methanol and ethanol are commonly employed solvents for the recrystallization of sulpiride due to its favorable solubility profile in these alcohols.[6][7][8] This application note details standardized protocols for the recrystallization of sulpiride from both methanol and ethanol.

Physicochemical Properties of Sulpiride

A summary of the key physicochemical properties of sulpiride is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₅H₂₃N₃O₄S[6]
Molecular Weight341.43 g/mol
AppearanceWhite or almost white, crystalline powder[6][7]
Melting Point175 - 182°C (with decomposition)[7]
Solubility
WaterPractically insoluble / Slightly soluble[6][7]
MethanolSparingly soluble[6][7]
Ethanol (95-96%)Slightly soluble[6][7]
Methylene ChlorideSlightly soluble[6]
AcetoneSlightly soluble[7]
DMSOSoluble (approx. 100 mM)[1]

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures. An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.

  • Be chemically inert with respect to the compound being purified.

  • Be sufficiently volatile to be easily removed from the purified crystals.

The process generally involves dissolving the impure compound in a minimum amount of a suitable hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to induce crystallization of the desired compound, and finally, isolating the pure crystals by filtration.[9][10]

Quantitative Solubility Data

The solubility of sulpiride in methanol and ethanol is temperature-dependent, a crucial factor for successful recrystallization. The mole fraction solubility of sulpiride in these solvents at various temperatures is provided in Table 2.[8] As shown, solubility increases with temperature in both solvents, which is the fundamental requirement for purification by recrystallization.[8]

Temperature (K)Temperature (°C)Mole Fraction Solubility (x₁) in Methanol (x 10³)Mole Fraction Solubility (x₁) in Ethanol (x 10³)
278.155.00.450.17
283.1510.00.560.22
288.1515.00.690.28
293.1520.00.850.35
298.1525.01.050.44
303.1530.01.290.55
308.1535.01.580.69
313.1540.01.940.86
318.1545.02.371.06
323.1550.02.891.31
328.1555.03.521.61
333.1560.04.281.98

Data adapted from "Solubility of Sulpiride in Pure Organic Solvents between (278 and 333) K".[8]

Experimental Protocols

Safety Precautions: Always handle sulpiride and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol outlines the procedure for purifying sulpiride using methanol as the sole solvent.

Materials:

  • Crude sulpiride

  • Methanol (reagent grade or higher)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Hot gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude sulpiride in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol and, while stirring, gently heat the mixture to the boiling point of the solvent (~65°C). Continue adding methanol in small portions until the sulpiride is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving Erlenmeyer flask to prevent premature crystallization. Quickly pour the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.

Protocol 2: Single-Solvent Recrystallization from Ethanol

This protocol is similar to the one for methanol, with adjustments for the properties of ethanol.

Materials:

  • Crude sulpiride

  • Ethanol (96% or absolute)

  • Standard recrystallization glassware as listed in Protocol 1

Procedure:

  • Dissolution: Following the procedure in Protocol 1, dissolve the crude sulpiride in the minimum amount of hot ethanol (boiling point ~78°C). Note that sulpiride is less soluble in ethanol than in methanol, so more solvent may be required.[6][8]

  • Decolorization and Hot Filtration: Perform these steps as described in Protocol 1, if necessary.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small volume of ice-cold ethanol.

  • Drying: Dry the purified sulpiride crystals under vacuum.

Protocol 3: Two-Solvent (Ethanol-Water) Recrystallization

This method is particularly useful when the compound is too soluble in a primary solvent (like ethanol) even at low temperatures. Water acts as an anti-solvent. A patent for preparing high-purity sulpiride mentions using an ethanol-water solution.[11]

Materials:

  • Crude sulpiride

  • Ethanol

  • Distilled water

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude sulpiride in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Collect the crystals by vacuum filtration. Wash with a small amount of a cold ethanol-water mixture (in the same proportion as the final crystallization mixture). Dry the crystals under vacuum.

Visualizations of Experimental Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure Sulpiride B Add Minimum Hot Methanol or Ethanol A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (Optional) C->D if insoluble impurities F Slow Cooling to Room Temperature E Clear Hot Filtrate D->E E->F G Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Sulpiride Crystals K->L

Two_Solvent_Workflow cluster_dissolution Dissolution cluster_saturation Induce Saturation cluster_crystallization Crystallization cluster_isolation Isolation A Impure Sulpiride B Dissolve in Minimum Hot Ethanol ('Good' Solvent) A->B C Add Hot Water ('Anti-Solvent') to Cloud Point B->C D Add Hot Ethanol to Re-clarify C->D E Slow Cooling D->E F Ice Bath E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Wash & Dry H->I J Pure Sulpiride Crystals I->J

Factors Influencing Recrystallization

Several parameters can affect the outcome of the recrystallization process, including yield, purity, and crystal morphology.[12][13]

  • Solvent Choice: The selected solvent is critical. While methanol and ethanol are effective, their different solubility characteristics will affect the amount of solvent needed and the potential yield.[8]

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, more ordered, and purer crystals.[4][10] Rapid cooling can lead to the formation of small crystals that may trap impurities.

  • Agitation: Stirring the solution during cooling can sometimes lead to the formation of smaller, more uniform crystals but may also increase the risk of impurity inclusion. The effect of agitation should be evaluated for the specific process.

  • Supersaturation: The degree of supersaturation is a key driver for both nucleation and crystal growth.[12] This is controlled by the initial concentration and the cooling profile.

  • Polymorphism: Sulpiride is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[14][15] The choice of solvent and crystallization conditions can influence which polymorphic form is obtained.[2] Different polymorphs can have different physical properties.[16]

Factors_Affecting_Crystallization center Recrystallization Outcome (Yield, Purity, Crystal Form) Solvent Solvent Choice Solvent->center Cooling Cooling Rate Cooling->center Agitation Agitation Agitation->center Concentration Initial Concentration (Supersaturation) Concentration->center Impurities Presence of Impurities Impurities->center Seeding Seeding (Optional) Seeding->center

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution and attempt cooling again.- If the compound is too soluble, consider a two-solvent system (Protocol 3).
Oily precipitate forms instead of crystals - The solution is supersaturated to a very high degree.- The melting point of the solute is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly.- Try a lower-boiling point solvent.
Low recovery of purified crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Use a minimal amount of ice-cold solvent for washing.
Product is still impure - Cooling was too rapid, trapping impurities.- The chosen solvent is not suitable for separating the specific impurities present.- Allow the solution to cool more slowly.- Repeat the recrystallization process.- Test a different recrystallization solvent.

Conclusion

Recrystallization from methanol or ethanol is an effective method for the purification of sulpiride. The choice between methanol and ethanol will depend on the desired balance between solvent usage and recovery, given the differences in sulpiride's solubility in these two solvents. By carefully controlling key parameters such as solvent volume, cooling rate, and agitation, researchers can optimize the process to obtain sulpiride with high purity and a desired crystalline form suitable for further research and development. The protocols and data provided in this application note serve as a comprehensive guide for achieving consistent and reproducible results.

References

Application of 2-Methoxy-5-sulfamoylbenzamide in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-AP-MSB-001

Version: 1.0

Introduction

2-Methoxy-5-sulfamoylbenzamide and its corresponding acid, 2-methoxy-5-sulfamoylbenzoic acid, are key chemical intermediates in the synthesis of a class of atypical antipsychotic drugs known as substituted benzamides. While not pharmacologically active as an antipsychotic itself, this scaffold is fundamental to the structure of clinically significant drugs like Sulpiride and Amisulpride. These drugs are primarily characterized by their selective antagonism of dopamine D2 and D3 receptors, a mechanism central to their therapeutic effect in schizophrenia and other psychotic disorders.[1][2][3]

This document provides detailed application notes and protocols for researchers and drug development professionals on the utilization of this compound as a starting material and reference compound in the discovery and development of novel benzamide-based antipsychotics.

Role in Synthesis of Benzamide Antipsychotics

This compound serves as a crucial building block for the synthesis of antipsychotics such as Sulpiride. The general synthetic strategy involves the coupling of the 2-methoxy-5-sulfamoylbenzoyl moiety with a suitable amine side chain. For instance, the synthesis of Sulpiride is achieved by the condensation of an ester or acid derivative of 2-methoxy-5-sulfamoylbenzoic acid with N-ethyl-2-aminomethylpyrrolidine.[4][5][6][7][8]

Generalized Synthetic Protocol for Sulpiride

This protocol outlines the synthesis of Sulpiride from methyl 2-methoxy-5-sulfamoylbenzoate, an ester of the parent acid.

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Ethylene glycol (or other high-boiling solvent)

  • Nitrogen gas

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Combine methyl 2-methoxy-5-sulfamoylbenzoate and (S)-1-ethyl-2-aminomethylpyrrolidine in a reaction flask containing ethylene glycol.

  • Place the reaction under a nitrogen atmosphere.

  • Heat the reaction mixture to 90-100°C for approximately 5 hours.[6]

  • Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and add ethanol to precipitate the crude product.

  • Stir the suspension and then cool to 0-5°C to maximize precipitation.

  • Collect the crude Sulpiride by filtration and wash the filter cake with cold ethanol.

  • Dry the product under vacuum to yield the final compound.

Note: Purity can be assessed by HPLC and identity confirmed by spectroscopic methods (e.g., NMR, MS). The yield and purity can be optimized by adjusting reaction time, temperature, and purification methods.[5][7]

Mechanism of Action of Benzamide Antipsychotics

The therapeutic efficacy of benzamide antipsychotics is primarily attributed to their selective antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[9] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, benzamide derivatives reduce dopaminergic neurotransmission.[9] Some benzamides, like amisulpride, also exhibit high affinity for dopamine D3 receptors.[1][3] Furthermore, the R-enantiomers of some benzamides have been found to engage with serotonin 5-HT7 receptors, which may contribute to antidepressant effects.[1][3]

Experimental Protocols for Novel Benzamide Derivatives

The following are detailed protocols for key in vitro experiments to characterize novel compounds derived from the this compound scaffold.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the dopamine D2 receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the calculation of the inhibitory constant (Ki).[10]

Materials:

  • Test Compound: Novel benzamide derivative.

  • Membrane Preparation: Commercially available or in-house prepared cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: If preparing in-house, culture cells expressing the D2 receptor, harvest, and homogenize in a lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of a non-labeled D2 antagonist.

    • Test Compound: Radioligand and serial dilutions of the novel benzamide derivative.

  • Add the membrane preparation to all wells to initiate the binding reaction. The final protein concentration is typically 50-200 µg per well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol assesses the functional activity (antagonism) of a test compound at the D2 receptor.

Principle: The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect. This assay measures the ability of a test compound to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: A stable cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

  • Test Compound: Novel benzamide derivative.

  • Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • White, opaque 96- or 384-well plates suitable for luminescence or fluorescence detection.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into the microplate at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer. Also, prepare a stock solution of the D2 agonist.

  • Antagonist Incubation: Pre-incubate the cells with the various concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the D2 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate for a period sufficient to allow for changes in cAMP levels (e.g., 30-60 minutes).

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (agonist alone and no agonist).

    • Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Data Presentation

The following tables summarize representative pharmacological data for established benzamide antipsychotics. Novel derivatives of this compound would be evaluated against these benchmarks.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Benzamide Antipsychotics

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT7 Receptor (Ki, nM)Reference
Amisulpride (S-enantiomer)~1~3>1000[1][3]
Amisulpride (R-enantiomer)~40-~20[1][3]
Sulpiride2.3 - 251.7 - 18-(Typical Literature Values)

Table 2: In Vitro Functional Potencies (IC50/EC50, nM) of Benzamide Antipsychotics

CompoundD2 Functional Antagonism (IC50, nM)D3 Functional Antagonism (IC50, nM)Reference
Amisulpride2.8 - 171.6 - 9(Typical Literature Values)
Sulpiride30 - 15025 - 120(Typical Literature Values)

Visualizations

Signaling Pathway

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Benzamide Benzamide Antipsychotic Benzamide->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Excitability) PKA->Response Phosphorylates

Caption: Dopamine D2 receptor signaling pathway and site of action for benzamide antipsychotics.

Experimental Workflow

Antipsychotic_Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start 2-Methoxy-5- sulfamoylbenzamide (Starting Material) synth Synthesis of Novel Derivatives start->synth purify Purification & Characterization synth->purify binding D2/D3 Receptor Binding Assays (Ki) purify->binding Lead Compounds functional D2/D3 Functional Assays (IC50) binding->functional selectivity Off-target Selectivity Screening functional->selectivity pk Pharmacokinetics (ADME) selectivity->pk Optimized Leads efficacy Animal Models of Psychosis pk->efficacy safety Toxicology & Side Effect Profile efficacy->safety clinical Clinical Trials safety->clinical Candidate Drug

Caption: Workflow for the development of novel benzamide antipsychotics.

Synthesis Workflow

Sulpiride_Synthesis_Workflow reagents Reactants: - Methyl 2-methoxy-5-sulfamoylbenzoate - (S)-1-ethyl-2-aminomethylpyrrolidine - Ethylene Glycol reaction_step Condensation Reaction (90-100°C, 5h, N2 atm) reagents->reaction_step workup Work-up & Precipitation (Addition of Ethanol) reaction_step->workup filtration Filtration & Washing (Cold Ethanol) workup->filtration drying Vacuum Drying filtration->drying product Final Product: Sulpiride drying->product

Caption: Key steps in the synthesis of Sulpiride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the synthesis of 2-Methoxy-5-sulfamoylbenzamide.

Synthesis Overview

The modern and efficient synthesis of this compound typically involves a two-step process. The first step is the formation of the key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, from methyl 2-methoxy-5-chlorobenzoate. The second step is the amidation of this intermediate to yield the final product. This route is favored for its high yields and more environmentally friendly process compared to traditional methods that start from salicylic acid.[1][2][3][4]

Synthesis_Pathway A Methyl 2-methoxy- 5-chlorobenzoate p1 A->p1 B Sodium Aminosulfinate B->p1 C Methyl 2-methoxy- 5-sulfamoylbenzoate p2 C->p2 D Ammonia (or amine) D->p2 E 2-Methoxy-5- sulfamoylbenzamide p1->C Step 1: Sulfonamidation Catalyst: CuBr or CuCl Solvent: THF Temp: 40-65°C p2->E Step 2: Amidation

Caption: High-level synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to low yields during the synthesis.

Step 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Q1: My yield for the methyl 2-methoxy-5-sulfamoylbenzoate intermediate is significantly lower than the reported >90%. What are the most common causes?

A1: Low yield in this step often stems from issues with reagents, reaction conditions, or the catalyst. Key factors to investigate include:

  • Reagent Quality and Stoichiometry: The purity of the starting materials is critical.[5] Ensure the methyl 2-methoxy-5-chlorobenzoate is pure and the sodium aminosulfinate is dry. The molar ratio of sodium aminosulfinate to the chlorobenzoate should be slightly in excess, typically between 1.05 and 1.2 equivalents.[3]

  • Catalyst Activity: This reaction requires a copper catalyst, such as cuprous bromide (CuBr) or cuprous chloride (CuCl).[1][2] The catalyst can be deactivated by moisture. Ensure you are using anhydrous solvent (THF) and reagents.[6] The molar ratio of the starting ester to the catalyst is typically 1:0.05 to 1:0.1.[1]

  • Reaction Temperature: The temperature must be carefully controlled within the optimal range of 40-65°C.[3][4] Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can promote side reactions.

  • Reaction Time: The reaction typically requires 8 to 16 hours to reach completion.[3][4] Monitor the reaction progress using an appropriate analytical method like HPLC or TLC to ensure it has run to completion before starting the workup.

Q2: I am observing several unexpected spots on my TLC plate. What are the likely side products?

A2: The formation of byproducts is a common issue. Potential side reactions could include hydrolysis of the starting ester if water is present, or other copper-catalyzed side reactions. To minimize these:

  • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen) to exclude moisture.

  • Use high-purity, anhydrous solvents and reagents.[6]

  • Adhere to the optimal temperature range to avoid thermal decomposition or unwanted secondary reactions.

Step 2: Amidation to this compound

Q3: I am struggling to convert the intermediate ester into the final amide product. What are the best practices?

A3: The conversion of the methyl ester to the benzamide can be challenging. Success depends on the chosen method and reaction conditions.

  • Direct Aminolysis: Heating the methyl ester with a solution of ammonia (e.g., ammonium hydroxide or ammonia in methanol) in a sealed vessel is a common method. This often requires elevated temperatures and prolonged reaction times to drive the reaction to completion.

  • Hydrolysis then Amidation: An alternative is to first hydrolyze the methyl ester to the corresponding carboxylic acid (2-methoxy-5-sulfamoylbenzoic acid) using a base like sodium hydroxide, followed by acidification.[7] The resulting carboxylic acid can then be coupled with ammonia using standard peptide coupling agents (e.g., EDC/HOBt or HATU) or by converting the acid to an acid chloride (e.g., with thionyl chloride) before reacting with ammonia. This multi-step approach can sometimes provide better overall yields by avoiding the harsh conditions of direct aminolysis.[8]

Q4: My final product is difficult to purify, and I lose a significant amount during workup. How can I improve recovery?

A4: Product loss during isolation and purification is a frequent cause of low overall yield.[5]

  • pH Adjustment: this compound has both acidic (sulfonamide) and basic (amide) characteristics, though it is overall an acidic molecule. During aqueous workup, ensure the pH is adjusted correctly to precipitate the product. Acidifying the solution after basic washes should ensure the product is in its neutral, less soluble form.

  • Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent to maximize recovery.

  • Recrystallization: Choose an appropriate solvent system for recrystallization. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals. Aqueous ethanol is often a good starting point.[6]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Step 1: Sulfonamidation Yield start->check_step1 check_step2 Analyze Step 2: Amidation Yield check_step1->check_step2 Acceptable step1_low Step 1 Yield is Low check_step1->step1_low Low check_purification Analyze Workup & Purification Loss check_step2->check_purification Acceptable step2_low Step 2 Yield is Low check_step2->step2_low Low purification_loss High Loss During Purification check_purification->purification_loss High Loss end Yield Improved check_purification->end Acceptable Loss step1_causes Check: - Reagent Stoichiometry & Purity - Catalyst Activity & Loading - Reaction Temperature & Time - Anhydrous Conditions step1_low->step1_causes step1_causes->end step2_causes Check: - Amidation Method (Direct vs. via Acid) - Incomplete Reaction - Side Reactions (e.g., Hydrolysis) step2_low->step2_causes step2_causes->end purification_causes Optimize: - Workup pH - Extraction Solvent/Technique - Recrystallization Solvent purification_loss->purification_causes purification_causes->end

Caption: A flowchart for troubleshooting low yield in the synthesis.

Data Presentation

Table 1: Optimized Reaction Conditions for Methyl 2-methoxy-5-sulfamoylbenzoate Synthesis

This table summarizes various reported conditions for the first step, demonstrating the impact of different parameters on yield.

Molar Ratio (Ester:Sulfinate)Catalyst (mol%)Temperature (°C)Time (h)SolventReported Yield (%)Reference
1 : 1.1CuBr (8 mol%)5010THF96.6[1]
1 : 1.04CuBr (10 mol%)4514THF95.1[1]
1 : 1.2CuBr (5 mol%)6012THF94.5[1]
1 : 1.04CuCl (10 mol%)4516THF95.1[2]
1 : 1.1CuCl (8 mol%)408THF96.6[2]
1 : 1.0CuBr (5 mol%)6512THF94.5[9]
Table 2: Troubleshooting Matrix
SymptomPotential CauseRecommended Action
Step 1: Reaction stalls or is incomplete- Inactive catalyst (moisture exposure)- Temperature too low- Insufficient reaction time- Use fresh, high-purity catalyst- Ensure anhydrous conditions- Increase temperature to 50-60°C- Extend reaction time and monitor by HPLC/TLC
Step 1: Formation of multiple byproducts- Reaction temperature too high- Impure starting materials- Presence of water- Lower reaction temperature to 40-50°C- Use purified reagents and anhydrous solvent- Run the reaction under an inert atmosphere
Step 2: Low conversion of ester to amide- Insufficient temperature or time for aminolysis- Inefficient activation of carboxylic acid (if using this route)- For direct aminolysis, increase temperature/pressure in a sealed vessel- If using a coupling agent, ensure it is fresh and use an appropriate base
Final Product: Oily product instead of solid- Presence of impurities lowering the melting point- Incorrect pH during workup- Attempt to induce crystallization by scratching the flask or seeding with a crystal- Re-dissolve and carefully adjust pH to ensure complete precipitation- Purify via column chromatography
Purification: Low recovery after recrystallization- Unsuitable recrystallization solvent- Product is too soluble in the chosen solvent- Test different solvent systems (e.g., ethanol/water, acetone/hexane)- Ensure the solution is fully saturated before cooling and cool slowly to 0-5°C

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol is a representative procedure based on published high-yield methods.[9]

  • Setup: Add 300g of anhydrous tetrahydrofuran (THF) to a 1000 mL reaction flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfinate.

  • Reaction: Heat the mixture to 65°C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction's progress by TLC or HPLC.

  • Workup: Once the reaction is complete, add 2g of activated carbon to the hot solution and stir for 15 minutes.

  • Filtration: Filter the hot mixture to remove the catalyst and activated carbon.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the THF. The resulting solid is dried in a vacuum oven at 60°C to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder. (Expected yield: ~94-96%).[1][9]

Protocol 2: General Procedure for Amidation

This protocol describes the hydrolysis of the ester followed by amidation.

  • Hydrolysis: Dissolve the methyl 2-methoxy-5-sulfamoylbenzoate (1.0 eq) in methanol and add a 5% aqueous sodium hydroxide solution (2.5 eq).[7] Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 10-20 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Acidification: Cool the reaction mixture and carefully acidify with 5% hydrochloric acid until the pH is approximately 1-2, causing the 2-methoxy-5-sulfamoylbenzoic acid to precipitate.

  • Isolation of Acid: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Amidation:

    • Suspend the dried carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir for 10-15 minutes to activate the acid.

    • Introduce the ammonia source (e.g., a 7N solution of ammonia in methanol, 1.5 eq) and stir at room temperature overnight.

  • Final Workup: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude this compound by recrystallization.

Logical Relationships Diagram

Logical_Relationships problem Low Yield in Step 1: Sulfonamidation cause1 Suboptimal Temperature problem->cause1 cause2 Inactive Catalyst problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Presence of Moisture problem->cause4 cause5 Insufficient Reaction Time problem->cause5 subcause2a Oxidation of Cu(I) cause2->subcause2a subcause2b Reaction with H2O cause4->subcause2b

Caption: Relationship between low yield in Step 1 and its primary causes.

References

Technical Support Center: Optimization of Sulpiride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sulpiride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Sulpiride and provides potential solutions.

Problem Potential Cause Suggested Solution
Low Yield of Sulpiride Incomplete reaction.- Increase reaction time or temperature. However, be aware that higher temperatures can sometimes lead to increased byproduct formation. - Ensure proper stoichiometry of reactants.
Loss of product during workup.- Ensure complete precipitation of the product before filtration. Cooling the reaction mixture in an ice bath can aid precipitation.[1]
Suboptimal reaction temperature.Temperature influences the rate of reaction and the prevalence of side reactions.[2] It is recommended to maintain the reaction temperature within the optimal range.
Reaction Not Proceeding to Completion Inefficient amide coupling.The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation.[2] For Sulpiride synthesis, a solid base catalyst has been shown to be effective.
Poor solvent choice.The solvent can affect the solubility of reactants and influence the reaction pathway.[2] Ethylene glycol is a suitable high-boiling solvent for this reaction.
Presence of Impurities in Final Product Unreacted starting materials.- Improve the efficiency of the reaction by optimizing reaction time and temperature. - Ensure the purification process, such as recrystallization, is carried out effectively.
Formation of byproducts.- Control the reaction temperature to minimize the formation of thermal degradation products. - Use of a suitable catalyst can improve the selectivity of the reaction.
Oily Product Instead of Solid Precipitate Presence of significant impurities.Attempt to purify a small sample by recrystallization to see if a solid product can be obtained.[1]
Incomplete solvent removal.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Synthesis Pathway and Reaction Conditions

Q1: What is the general synthetic route for Sulpiride?

A1: Sulpiride is typically synthesized via an amide coupling reaction between N-ethyl-2-aminomethyl pyrrolidine and 2-methoxy-5-sulfamoylbenzoic acid methyl ester.[3] The reaction is generally carried out in a high-boiling solvent with a catalyst.

Q2: What are the optimized reaction conditions for Sulpiride synthesis?

A2: An effective method for the synthesis of Sulpiride involves the use of a solid base catalyst in ethylene glycol at a temperature of 80-90°C for 4-6 hours.[3] These conditions have been reported to produce high yields and purity.

Data Presentation: Optimized Reaction Conditions for Sulpiride Synthesis

ParameterConditionReference
Reactants N-ethyl-2-aminomethyl pyrrolidine, 2-methoxy-5-sulfamoyl methyl benzoate[3]
Solvent Ethylene glycol[3]
Catalyst HND-62 solid base catalyst[3]
Temperature 80-90 °C[3]
Reaction Time 4-6 hours[3]
Yield 95.2%[3]
Purity 99.95%[3]

Q3: What is the role of the catalyst in Sulpiride synthesis?

A3: The catalyst in Sulpiride synthesis, such as a solid base catalyst, plays a crucial role in increasing the rate of the amide coupling reaction.[3] This allows the reaction to proceed efficiently at a lower temperature and in a shorter time, which can help to minimize the formation of byproducts and improve the overall yield and purity of the final product. The use of a catalyst can be a more environmentally friendly approach compared to using stoichiometric reagents.

Troubleshooting and Impurities

Q4: My Sulpiride synthesis has a low yield. What are the likely causes and how can I improve it?

A4: Low yields in Sulpiride synthesis can be due to several factors including incomplete reaction, suboptimal reaction temperature, poor solvent choice, or loss of product during workup.[1][2] To improve the yield, ensure that the reaction goes to completion by monitoring it with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adhering to the optimized reaction temperature of 80-90°C is critical, as lower temperatures may slow down the reaction while higher temperatures can lead to degradation.[2][3] Ensure efficient stirring to facilitate the reaction between the reactants. During workup, ensure complete precipitation of the product from the reaction mixture before filtration.

Q5: What are the common impurities found in Sulpiride synthesis and how can they be minimized?

A5: Common impurities in Sulpiride synthesis can include unreacted starting materials (N-ethyl-2-aminomethyl pyrrolidine and 2-methoxy-5-sulfamoylbenzoic acid methyl ester) and byproducts from side reactions. To minimize these impurities, it is important to use high-purity starting materials and to optimize the reaction conditions to favor the formation of the desired product.[3] Purification of the crude product by recrystallization using a suitable solvent system, such as a mixture of ethanol, isopropanol, and acetone, is effective in removing impurities.[3]

Analysis and Purity

Q6: How can I determine the purity of my synthesized Sulpiride?

A6: The purity of synthesized Sulpiride can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) is a common and accurate method for assessing purity and quantifying impurities. Other methods such as thin-layer chromatography (TLC) can be used for a quick qualitative assessment of purity. The melting point of the synthesized Sulpiride can also be compared to the literature value as an indicator of purity.

Experimental Protocols

Optimized Synthesis of Sulpiride

This protocol is based on an optimized method reported to provide high yield and purity.[3]

Materials:

  • N-ethyl-2-aminomethyl pyrrolidine

  • 2-methoxy-5-sulfamoyl methyl benzoate

  • Ethylene glycol

  • HND-62 solid base catalyst

  • Ethanol

  • Isopropanol

  • Acetone

  • Activated carbon

  • Purified water

Procedure:

  • Reaction Setup: In a clean reaction kettle, add N-ethyl-2-aminomethyl pyrrolidine, 2-methoxy-5-sulfamoyl methyl benzoate, and ethylene glycol in a mass ratio of 1:1.91-1.95:0.5-1.

  • Catalyst Addition: Add the HND-62 solid base catalyst, with the amount being 0.1-2% of the total mass of the reactants and solvent.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain it under reflux for 4-6 hours.

  • Workup: After the reaction is complete, cool the reaction liquid to below 50°C and add water. Continue cooling to below 10°C to induce crystallization.

  • Isolation of Crude Product: Filter the crystallized product and wash the filter cake with water until the filtrate is nearly neutral to obtain the crude Sulpiride product.

  • Purification:

    • Prepare a mixed solvent of ethanol, isopropanol, and acetone in a volume ratio of 1-2:1:0.3-0.5.

    • Add the crude Sulpiride to the mixed solvent in a mass ratio of 1:5-6 in a reaction kettle.

    • Slowly heat the mixture to 60-80°C with stirring.

    • Add activated carbon (1-3% of the total mass of the crude product and solvent) and stir for 20 minutes for decolorization.

    • Filter the hot solution and transfer the filtrate to a crystallization kettle.

    • Slowly cool the filtrate to below 20°C to allow for crystallization.

    • Filter the purified crystals, wash with purified water until the filtrate is nearly neutral, and then rinse once with the mixed solvent.

  • Drying: Dry the purified Sulpiride in a vacuum drying oven at 75-85°C for 5-7 hours.

Mandatory Visualization

Sulpiride_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Purification cluster_product Final Product reactant1 N-ethyl-2-aminomethyl pyrrolidine reaction Reaction Kettle reactant1->reaction reactant2 2-methoxy-5-sulfamoyl methyl benzoate reactant2->reaction workup Workup & Crystallization reaction->workup Cooling & Water Addition solvent Solvent: Ethylene Glycol solvent->reaction catalyst Catalyst: Solid Base catalyst->reaction temp Temperature: 80-90°C temp->reaction time Time: 4-6 hours time->reaction recrystallization Recrystallization (Ethanol/Isopropanol/Acetone) workup->recrystallization Crude Product drying Vacuum Drying recrystallization->drying Purified Crystals product High-Purity Sulpiride drying->product

Caption: Optimized workflow for the synthesis of high-purity Sulpiride.

References

Common impurities in 2-Methoxy-5-sulfamoylbenzamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2-Methoxy-5-sulfamoylbenzamide and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Common impurities in this compound are typically process-related, arising from the synthetic route employed. Based on common manufacturing processes for the related drug, Sulpiride, the key impurities can be categorized as starting materials, intermediates, byproducts, and degradation products.

Table 1: Common Impurities in this compound

Impurity NameCAS NumberMolecular FormulaLikely Origin
2-Methoxy-5-sulfamoylbenzoic acid22117-85-7C₈H₉NO₅SHydrolysis of the amide or incomplete amidation of the corresponding acid. Also known as Sulpiride Impurity D.[1]
5-(Aminosulfonyl)-2-methoxy-benzoic Acid Methyl Ester33045-52-2C₉H₁₁NO₅SAn intermediate in one of the common synthetic routes. Also known as Sulpiride Impurity B.[2]
2-Methoxy-5-(chlorosulfonyl)benzoic acid52395-25-2C₈H₇ClO₅SAn intermediate from the chlorosulfonation step, which may be carried over if the subsequent amination is incomplete.
Salicylic acid69-72-7C₇H₆O₃A potential starting material for the synthesis.
2-Methoxybenzoic acid579-75-9C₈H₈O₃An intermediate from the methylation of salicylic acid.
Sodium Chloride7647-14-5NaClA common inorganic byproduct from various reaction steps.

Troubleshooting Guides

Issue 1: My final product shows the presence of unreacted starting materials or intermediates.

Possible Cause: Incomplete reaction during one of the synthetic steps.

Suggested Solutions:

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and ensure the complete consumption of starting materials before proceeding to the next step.

  • Optimize Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

  • Purification: Employ appropriate purification techniques as detailed in the "Experimental Protocols" section below. Recrystallization is often effective for removing less polar starting materials from the more polar product.

Issue 2: The isolated product has a noticeable color.

Possible Cause: Presence of colored, high-molecular-weight impurities or degradation products.

Suggested Solutions:

  • Activated Carbon Treatment: During the workup or before recrystallization, treat the solution of your crude product with activated charcoal to adsorb colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively leave colored impurities in the mother liquor.

Issue 3: My purified product still contains inorganic salts like NaCl.

Possible Cause: Inefficient removal of inorganic byproducts during the workup.

Suggested Solutions:

  • Aqueous Wash: Ensure the organic layer containing the product is thoroughly washed with water during the extraction process to remove water-soluble inorganic salts.

  • Recrystallization: Choose a solvent system in which the desired product is soluble at elevated temperatures but the inorganic salt is insoluble. The salt can then be removed by hot filtration.

Experimental Protocols

Protocol 1: Analytical Method for Impurity Profiling by HPLC

This method is a general guideline for the detection and quantification of impurities in this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient of Acetonitrile and 0.01 M phosphate buffer (pH adjusted to 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 221 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Procedure:

  • Prepare the mobile phase and equilibrate the column for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak. The relative retention times for known impurities should be established using reference standards.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound. The choice of solvent is critical and may require some experimentation.

  • Recommended Solvents: Alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof. For sulfonamides, aqueous propanol has been shown to be effective.[4]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen cold solvent and heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid completely dissolves.[5]

  • If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • If insoluble impurities (including charcoal) are present, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of the cold recrystallization solvent.[5]

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 3: Purification by Flash Column Chromatography

For impurities that are difficult to remove by recrystallization, flash column chromatography can be employed.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification cluster_final Final Product start Crude Product workup Aqueous Workup start->workup hplc HPLC Analysis for Purity workup->hplc Initial Purity Check recrystallization Recrystallization hplc->recrystallization Purity < 99% chromatography Column Chromatography hplc->chromatography Complex Impurity Profile final_product Pure this compound hplc->final_product Purity > 99.5% recrystallization->hplc Purity Check chromatography->hplc Purity Check

Caption: A typical workflow for the analysis and purification of this compound.

troubleshooting_logic cluster_issues Observed Issues cluster_solutions Potential Solutions start Impure Product Detected unreacted_starting_material Unreacted Starting Material / Intermediate start->unreacted_starting_material colored_product Colored Product start->colored_product inorganic_salts Inorganic Salts Present start->inorganic_salts optimize_reaction Optimize Reaction Conditions unreacted_starting_material->optimize_reaction purification Recrystallization / Chromatography unreacted_starting_material->purification colored_product->purification charcoal Activated Carbon Treatment colored_product->charcoal inorganic_salts->purification Hot Filtration during Recrystallization aqueous_wash Thorough Aqueous Wash inorganic_salts->aqueous_wash

Caption: A troubleshooting guide for common impurity issues in this compound.

References

Side reactions in the synthesis of Sulpiride from 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sulpiride from 2-Methoxy-5-sulfamoylbenzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Sulpiride from 2-Methoxy-5-sulfamoylbenzoic acid?

A1: The primary synthesis route involves the amide coupling of 2-Methoxy-5-sulfamoylbenzoic acid (or its methyl ester) with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. This reaction forms the amide bond that is central to the Sulpiride molecule.[1][2]

Q2: What are the common impurities encountered in this synthesis?

A2: Common impurities include unreacted starting materials such as 2-Methoxy-5-sulfamoylbenzoic acid (often referred to as Sulpiride Impurity D) and its methyl ester, as well as (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.[3][4] Side reaction products like this compound (Sulpiride Impurity E) from hydrolysis, and Sulpiride N-oxide from oxidation, are also frequently observed.[5][6] Degradation products from acidic, basic, and oxidative conditions can also be present.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and purity of Sulpiride?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the synthesis and for impurity profiling of the final product.[5] Other techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are invaluable for identifying unknown impurities and degradation products.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Sulpiride.

Issue 1: Low Yield of Sulpiride

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or HPLC. Typical reaction times can be several hours.[7] - Confirm the reaction temperature is optimal. A common temperature range is 80-90 °C.[8]
Sub-optimal Reagent Stoichiometry - Verify the molar ratios of the reactants. An excess of one reactant may be required to drive the reaction to completion, but significant excess can lead to purification challenges.
Inefficient Amide Coupling Agent - If using a coupling agent to activate the carboxylic acid, ensure it is fresh and used under the appropriate conditions (e.g., anhydrous solvent, inert atmosphere).
Product Loss During Work-up and Purification - Optimize the extraction and recrystallization procedures to minimize loss of Sulpiride. The choice of solvent for recrystallization is critical for obtaining high purity and yield.

Issue 2: Presence of Unreacted 2-Methoxy-5-sulfamoylbenzoic Acid in the Final Product

Possible Cause Suggested Solution
Insufficient Activation of the Carboxylic Acid - Ensure the activating agent (if used) is added in the correct stoichiometric amount and that the activation step is complete before adding the amine.
Short Reaction Time or Low Temperature - Increase the reaction time and/or temperature to ensure the reaction goes to completion. Monitor by HPLC to confirm the disappearance of the starting material.
Poor Solubility of Starting Material - Ensure that 2-Methoxy-5-sulfamoylbenzoic acid is fully dissolved in the reaction solvent before proceeding with the coupling reaction.

Issue 3: Formation of Sulpiride N-oxide

Possible Cause Suggested Solution
Oxidation of the Pyrrolidine Nitrogen - The tertiary amine of the pyrrolidine ring in Sulpiride is susceptible to oxidation. This can occur due to the presence of oxidizing agents in the reagents or solvents, or exposure to air at elevated temperatures.[5]
Reaction Conditions - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Use freshly distilled and deoxygenated solvents. - Avoid unnecessarily high reaction temperatures or prolonged reaction times.

Issue 4: Formation of Hydrolysis Byproducts (e.g., this compound)

Possible Cause Suggested Solution
Presence of Water in the Reaction Mixture - Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can lead to the hydrolysis of activated carboxylic acid intermediates or the final product under certain conditions.
Work-up Conditions - During aqueous work-up, ensure the pH is controlled to prevent hydrolysis of the amide bond.

Quantitative Data Summary

The following table summarizes quantitative data from a forced degradation study of Levosulpiride, which provides insights into potential degradation products under stress conditions.

Degradation Condition Degradation Product Relative Retention Time (RRT) Degradation (%) Reference
Base Hydrolysis (Details not specified)Base Degradation Product (BDP)0.843.6[5]
Oxidative (Details not specified)Oxidative Degradation Product (ODP)1.234.1[5]

Experimental Protocols

Protocol 1: Synthesis of Sulpiride

This protocol is a general representation based on common synthetic methods.[7][8]

  • Reaction Setup: In a clean, dry reaction vessel, combine 2-methoxy-5-sulfamoylbenzoic acid methyl ester and (S)-(-)-N-ethyl-2-aminomethylpyrrolidine in a suitable high-boiling solvent such as ethylene glycol.

  • Catalyst Addition: Add a catalytic amount of a suitable base catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture. The crude product can be isolated by precipitation upon the addition of an anti-solvent or through extraction.

  • Purification: The crude Sulpiride is collected by filtration and washed with a suitable solvent. Further purification is achieved by recrystallization from a solvent system such as ethanol/isopropanol/acetone to yield the final product.

Protocol 2: HPLC Method for Impurity Profiling

The following is a representative HPLC method for the analysis of Sulpiride and its impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Sulpiride and its impurities have significant absorbance (e.g., 240 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

Sulpiride_Synthesis cluster_reactants Starting Materials 2_Methoxy_5_sulfamoylbenzamide This compound Coupling Amide Coupling 2_Methoxy_5_sulfamoylbenzamide->Coupling Amine (S)-(-)-N-ethyl-2-aminomethylpyrrolidine Amine->Coupling Sulpiride Sulpiride Coupling->Sulpiride

Caption: Main synthetic pathway to Sulpiride.

Side_Reactions cluster_impurities Potential Side Products / Impurities Sulpiride_Synthesis Sulpiride Synthesis Reaction Unreacted_SM Unreacted Starting Materials Sulpiride_Synthesis->Unreacted_SM Incomplete Reaction Hydrolysis_Product Hydrolysis Product (2-Methoxy-5-sulfamoylbenzoic acid) Sulpiride_Synthesis->Hydrolysis_Product Presence of Water Oxidation_Product Oxidation Product (Sulpiride N-oxide) Sulpiride_Synthesis->Oxidation_Product Oxidizing Conditions Degradation_Products Degradation Products (from harsh conditions) Sulpiride_Synthesis->Degradation_Products Acid/Base/Heat

Caption: Common side reactions in Sulpiride synthesis.

Troubleshooting_Workflow Start Problem Encountered During Synthesis Identify_Issue Identify the Issue (e.g., Low Yield, Impurity Peak) Start->Identify_Issue Check_Yield Low Yield? Identify_Issue->Check_Yield Check_Impurity Unexpected Impurity? Identify_Issue->Check_Impurity Analyze_Reaction Analyze Reaction Conditions: - Time - Temperature - Stoichiometry Check_Yield->Analyze_Reaction Yes Identify_Impurity Identify Impurity by LC-MS / Reference Standard Check_Impurity->Identify_Impurity Yes Analyze_Workup Analyze Work-up and Purification Analyze_Reaction->Analyze_Workup Optimize Optimize and Repeat Analyze_Workup->Optimize Troubleshoot_Oxidation Troubleshoot for Oxidation: - Inert atmosphere - Pure solvents Identify_Impurity->Troubleshoot_Oxidation N-oxide detected Troubleshoot_Hydrolysis Troubleshoot for Hydrolysis: - Anhydrous conditions Identify_Impurity->Troubleshoot_Hydrolysis Hydrolysis product detected Troubleshoot_Oxidation->Optimize Troubleshoot_Hydrolysis->Optimize

Caption: A logical workflow for troubleshooting Sulpiride synthesis.

References

Improving the purity of 2-Methoxy-5-sulfamoylbenzamide through purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Methoxy-5-sulfamoylbenzamide through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, often an intermediate or known as "Sulpiride Impurity E", can contain several process-related impurities.[1][2] The primary impurities often stem from the synthetic route used to produce the upstream intermediate, methyl-5-sulphamoyl-2-methoxybenzoate.[3] These can include:

  • Unreacted Starting Materials: Such as 2-methoxy-5-sulfamoylbenzoic acid or its methyl ester.

  • Byproducts of Synthesis: Including compounds from preceding steps like chlorosulfonation and amination.[4]

  • Degradation Products: Formation of related substances due to processing or storage conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[4] For highly persistent impurities or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5][6]

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on protocols for structurally similar compounds like sulpiride, a mixed solvent system is often effective. A combination of ethanol, isopropanol, and acetone has been shown to be successful in purifying sulpiride crude product, which would contain this compound.[7] Polar organic solvents are generally a good starting point for benzamide derivatives.[8] A systematic solvent screen is always recommended to find the optimal conditions for your specific impurity profile.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of this compound.[3][9] A Certificate of Analysis for related compounds typically includes data from ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.[9]

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause(s) Troubleshooting Steps
Low Yield of Crystals - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling.- Not enough of the anti-solvent was added (in a mixed solvent system).- Try a different solvent or a mixed solvent system where the compound has lower solubility when cold.- Ensure the solution is thoroughly cooled in an ice bath.- In a mixed solvent system, gradually add more of the anti-solvent.
Oiling Out (Formation of a liquid instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated and cooled too quickly.- Select a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No Crystal Formation - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Colored Impurities Remain in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Symptom Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using TLC to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly or Too Slowly - The polarity of the eluent is too high or too low.- Adjust the polarity of the eluent. Increase polarity to elute the compound faster, and decrease polarity to slow it down.
Tailing of Peaks - Interactions between the compound and the stationary phase.- The compound is not fully soluble in the mobile phase.- Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent to reduce interactions.- Ensure the sample is fully dissolved before loading.

Experimental Protocols

Recrystallization Protocol (Mixed Solvent System)

This protocol is adapted from a method used for the purification of a crude sulpiride product and is a good starting point for this compound.[7]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot mixed solvent of ethanol and isopropanol (e.g., a 1:1 to 2:1 ratio).[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization: To the hot filtrate, slowly add acetone as an anti-solvent until the solution becomes slightly turbid.[7] Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same mixed solvent composition) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.[7]

Analytical HPLC Method

The following is a general analytical HPLC method suitable for assessing the purity of this compound, based on methods for sulpiride and its impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV at a suitable wavelength (e.g., 240 nm)[3][10]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound to illustrate the expected outcomes of different purification techniques.

Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
Single Solvent Recrystallization (Ethanol)95.098.580
Mixed Solvent Recrystallization (Ethanol/Isopropanol/Acetone)95.099.575
Flash Column Chromatography (Silica Gel)90.097.065
Preparative HPLC97.0>99.950

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrystallization Crude Product dissolve Dissolve in minimal hot solvent crude_recrystallization->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry_recrystallization Dry Crystals wash->dry_recrystallization pure_product_recrystallization Pure Product dry_recrystallization->pure_product_recrystallization

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield start Recrystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No concentrate Concentrate Solution no_crystals->concentrate Yes low_yield Low Yield? oiling_out->low_yield No reheat Reheat and Add Solvent oiling_out->reheat Yes pure_product Pure Crystals Obtained low_yield->pure_product No check_solubility Check Cold Solubility low_yield->check_solubility Yes scratch Scratch Flask / Seed concentrate->scratch slow_cool Cool More Slowly reheat->slow_cool cool_thoroughly Ensure Thorough Cooling check_solubility->cool_thoroughly

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

Preventing hydrolysis of sulfonyl chloride during synthesis of precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of sulfonyl chlorides during the synthesis of their precursors. Sulfonyl chlorides are highly reactive intermediates crucial in the synthesis of sulfonamides and other important pharmaceutical compounds. Their susceptibility to hydrolysis presents a significant challenge, often leading to reduced yields and impure products. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sulfonyl chloride hydrolysis during synthesis?

A1: Sulfonyl chloride hydrolysis is primarily caused by the presence of water in the reaction mixture.[1][2] Key sources of moisture include:

  • Ambient Moisture: Exposure to humidity in the air during storage or handling of reagents and the reaction setup.[1]

  • Contaminated Reagents: Water present in solvents, starting materials, or other reagents.[1][2]

  • Improperly Dried Glassware: Residual moisture on the surface of reaction vessels.[2]

  • Aqueous Workup Procedures: Direct contact with water during the isolation and purification steps.[2][3]

Q2: How can I visually identify if my sulfonyl chloride is decomposing via hydrolysis?

A2: Decomposition of sulfonyl chlorides can be indicated by several observable signs:

  • Gas Evolution: The formation of hydrogen chloride (HCl) and sulfur dioxide (SO2) gases are common byproducts of decomposition.[2]

  • Color Change: The reaction mixture may develop a dark color, such as brown or black.[2]

  • Formation of Precipitate: The corresponding sulfonic acid, which is the product of hydrolysis, may precipitate out of the solution.[2]

  • Analytical Monitoring: Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the appearance of unexpected spots or peaks corresponding to the sulfonic acid or other degradation products.[2]

Q3: Are there any structural features that make certain sulfonyl chlorides more susceptible to hydrolysis?

A3: Yes, the electronic properties of the substituents on the aromatic or aliphatic backbone can influence the stability of the sulfonyl chloride. Sulfonyl chlorides with strong electron-withdrawing groups tend to be more susceptible to nucleophilic attack by water, leading to faster hydrolysis.[4] Conversely, electron-donating groups can increase the electron density at the sulfur atom, making the sulfonyl chloride more resistant to hydrolysis.[4]

Q4: Can the choice of solvent impact the rate of hydrolysis?

A4: Absolutely. The choice of solvent plays a critical role in the stability of sulfonyl chlorides. It is crucial to use anhydrous (dry) solvents to minimize the presence of water.[2] Some studies have also indicated that certain deep eutectic solvents (DES) can slow down the hydrolysis of sulfonyl chloride intermediates.[5][6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of sulfonyl chloride precursors, with a focus on preventing hydrolysis.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low Yield of Sulfonyl Chloride Hydrolysis during reaction • Ensure all glassware is thoroughly oven-dried before use.[2]• Use anhydrous solvents and reagents.[2]• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][2]Increased yield of the desired sulfonyl chloride and reduced formation of the sulfonic acid byproduct.
Hydrolysis during workup • If an aqueous workup is necessary, perform it quickly and at low temperatures to minimize the duration of contact with water.[2][3]• For aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous mixture can protect them from extensive hydrolysis.[7][8]• Use a sufficient volume of an appropriate organic solvent for extraction and perform multiple extractions to ensure complete removal of the product from the aqueous phase.[3]Improved recovery of the sulfonyl chloride and minimized loss due to hydrolysis.
Formation of Diaryl Sulfone Byproduct Side reaction during chlorosulfonation • Use a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid).[3]• Add the aromatic compound to the chlorosulfonic acid, not the other way around, to maintain an excess of the acid throughout the reaction.[3]Minimized formation of the diaryl sulfone byproduct and increased yield of the desired sulfonyl chloride.
Product Decomposition During Purification Presence of residual water or acid • After extraction, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solution.[3]• If purification by distillation is required, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[3]A purer, more stable sulfonyl chloride product.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at minimizing sulfonyl chloride hydrolysis.

Protocol 1: General Anhydrous Reaction Setup

  • Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at a temperature above 100°C for several hours to remove any residual moisture.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) while it is still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).

  • Reagent Handling: Use anhydrous solvents and ensure all solid reagents are dry. Transfer liquid reagents using syringes or cannulas to prevent exposure to atmospheric moisture.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction to prevent the ingress of air and moisture.[1][2]

Protocol 2: Rapid Aqueous Workup

  • Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath to slow down the rate of hydrolysis.

  • Quenching: Carefully and slowly pour the cold reaction mixture onto cracked ice or into ice-cold water. The sulfonyl chloride will often separate as an oil or a solid.[3]

  • Separation/Extraction: If the product is a solid, filter it quickly. If it is an oil, separate the organic layer as rapidly as possible.[3] If the product is soluble in an organic solvent, perform extractions with a pre-chilled, water-immiscible organic solvent.

  • Drying: Immediately dry the collected organic extracts over a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: After filtering off the drying agent, remove the solvent under reduced pressure at a low temperature.

Visualizing Key Concepts

Diagram 1: Sulfonyl Chloride Hydrolysis Mechanism

HydrolysisMechanism SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Nucleophilic Attack Water Water (H₂O) Water->Intermediate SulfonicAcid Sulfonic Acid (R-SO₃H) Intermediate->SulfonicAcid Chloride Elimination HCl HCl Intermediate->HCl

Caption: The hydrolysis of a sulfonyl chloride proceeds via nucleophilic attack by water.

Diagram 2: Troubleshooting Workflow for Low Sulfonyl Chloride Yield

TroubleshootingWorkflow Start Low Yield of Sulfonyl Chloride CheckMoisture Check for Moisture Sources Start->CheckMoisture AnhydrousTechniques Implement Anhydrous Techniques: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere CheckMoisture->AnhydrousTechniques Yes Workup Review Workup Procedure CheckMoisture->Workup No AnhydrousTechniques->Workup OptimizeWorkup Optimize Workup: - Perform quickly at low temp - Efficient extraction Workup->OptimizeWorkup Yes SideReactions Investigate Side Reactions Workup->SideReactions No OptimizeWorkup->SideReactions AdjustStoichiometry Adjust Reagent Stoichiometry (e.g., excess chlorosulfonating agent) SideReactions->AdjustStoichiometry Yes Success Improved Yield SideReactions->Success No AdjustStoichiometry->Success

Caption: A logical workflow to troubleshoot and improve low yields in sulfonyl chloride synthesis.

References

Effect of temperature and reaction time on 2-Methoxy-5-sulfamoylbenzamide yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Methoxy-5-sulfamoylbenzamide. The information is designed to address common issues encountered during experimentation, with a focus on the impact of temperature and reaction time on product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound, an important intermediate for antipsychotic drugs like Sulpiride, is primarily synthesized through two main routes. The traditional method begins with salicylic acid and involves a multi-step process of methylation, chlorosulfonation, amination, and esterification.[1] A more recent and efficient method involves the direct condensation of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a catalyst.[2][3] This newer route is often preferred as it involves a shorter synthetic pathway and reduces the generation of chemical waste.[2][3]

Q2: How do temperature and reaction time generally affect the yield of this compound?

A2: Temperature and reaction time are critical parameters that significantly influence the yield and purity of the final product. Optimal conditions are typically determined through experimental optimization.[4] For the synthesis involving 2-methoxy-5-chlorobenzoic acid methyl ester, reaction temperatures are generally maintained between 45-65°C, with reaction times ranging from 8 to 16 hours.[3] Exceeding the optimal temperature can lead to the formation of by-products, while insufficient reaction time may result in incomplete conversion of starting materials.[5]

Q3: What are some of the common impurities encountered, and how can they be minimized?

A3: Impurities can arise from unreacted starting materials, side reactions, or product decomposition.[5] In the synthesis from salicylic acid, incomplete reactions at any of the four stages (etherification, sulfonyl chlorination, amination, esterification) can introduce impurities.[6][7] For the direct condensation method, unreacted 2-methoxy-5-chlorobenzoic acid methyl ester can be a potential impurity. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the complete consumption of starting materials.[5] Purification of the crude product, often through recrystallization, is a standard procedure to obtain a high-purity final product.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Reaction time may be too short, or the temperature could be too low.Monitor the reaction using TLC or HPLC to ensure the disappearance of starting materials. Consider extending the reaction time or incrementally increasing the temperature within the recommended range.[5]
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can limit the conversion to the desired product.Carefully verify the molar ratios of all reactants, including the catalyst. A slight excess of one reactant may be necessary to drive the reaction to completion.
Reagent Degradation: The quality of starting materials and reagents can impact the reaction outcome.Use fresh, high-purity starting materials and reagents. Ensure proper storage conditions to prevent degradation.
Product Purity Issues Formation of By-products: High reaction temperatures can sometimes promote the formation of undesired side products.Optimize the reaction temperature. Running the reaction at the lower end of the effective temperature range may help minimize by-product formation.[6]
Inadequate Purification: The purification method may not be sufficient to remove all impurities.For solid products, recrystallization using an appropriate solvent system is a common and effective purification technique.[8] Consider using a different solvent or a combination of solvents to improve purification.
Reaction Stalls Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to a stalled reaction.Ensure vigorous and consistent stirring throughout the reaction to maintain proper contact between reactants.
Catalyst Inactivity: The catalyst may be poisoned or deactivated.Ensure the catalyst is handled and stored correctly. In some cases, adding a fresh portion of the catalyst may restart the reaction.

Data on Reaction Conditions and Yield

The following tables summarize quantitative data from various synthetic protocols for obtaining this compound or its immediate precursor, methyl 2-methoxy-5-sulfamoylbenzoate.

Table 1: Synthesis from 2-Methoxy-5-chlorobenzoic Acid Methyl Ester and Sodium Aminosulfinate

Temperature (°C)Reaction Time (hours)Yield (%)Reference
651294.5[1][9]
601294.5[2]
501096.55[2]
451495.09[2]
40896.55[10]

Table 2: Optimized Conditions for the Four-Step Synthesis from Salicylic Acid

Reaction StepOptimized TemperatureOptimized TimeYield (%)Reference
Etherification35°C5 hours92.6[6][7]
Sulfonyl Chlorination50-70°C2 hours95.7[6][7]
Amination30°C5 hours75.8[6][7]
EsterificationReflux8 hours97.4[6][7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate via Direct Condensation

This protocol is based on a newer, more direct synthetic route.[1]

  • Reaction Setup: In a 1000 ml reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfinate.[1][9]

  • Reaction: Heat the mixture to 65°C and maintain this temperature for 12 hours under constant stirring.[1][9]

  • Work-up: After the reaction is complete, add 2g of activated carbon to the solution and filter while hot.

  • Isolation: Concentrate the filtrate under reduced pressure and dry the resulting solid in a vacuum oven at 60°C to obtain methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[2][9]

Protocol 2: Synthesis of this compound from its Methyl Ester

This protocol describes the final amidation step.

  • Reaction Setup: In a reaction vessel protected with nitrogen, combine 49g of methyl 2-methoxy-5-sulfamoylbenzoate and 26.5g of (S)-1-ethyl-2-aminomethylpyrrolidine.[9]

  • Reaction: Heat the mixture to a temperature of 90-100°C and maintain for 5 hours.[9]

  • Work-up and Isolation: Cool the reaction mixture to 80°C and add 50g of ethanol. Reflux for 10 minutes, then cool to 5°C and stir for 2 hours.

  • Purification: Filter the resulting solid, wash with ethanol, and dry at 65°C to yield the final product.[9]

Visualizations

experimental_workflow_direct_condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A Combine Reactants: - 2-methoxy-5-chlorobenzoate - Sodium aminosulfinate - Cuprous bromide - THF B Heat to 65°C for 12 hours A->B C Add Activated Carbon B->C D Hot Filtration C->D E Concentrate Filtrate D->E F Vacuum Dry at 60°C E->F G Methyl 2-methoxy-5- sulfamoylbenzoate F->G

Caption: Workflow for the direct condensation synthesis.

troubleshooting_low_yield A Low Yield Observed B Potential Causes A->B C Incomplete Reaction B->C D Suboptimal Stoichiometry B->D E Reagent Degradation B->E F Solutions C->F D->F E->F G Extend Reaction Time/ Increase Temperature F->G H Verify Molar Ratios F->H I Use High-Purity Reagents F->I J Improved Yield G->J H->J I->J

References

Technical Support Center: Industrial Scale Synthesis of 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale synthesis of 2-Methoxy-5-sulfamoylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the traditional industrial synthesis of this compound and its precursors?

A1: The traditional synthesis, often starting from salicylic acid, presents several industrial-scale challenges:

  • Long Process Route: It involves multiple steps such as methylation, chlorosulfonation, amination, and esterification, which increases production time and cost.[1][2]

  • Significant Waste Generation: Each step can produce a large amount of industrial waste, including high chemical oxygen demand (COD), high salt, and high ammonia nitrogen wastewater, which is costly and difficult to treat.[3][4]

  • Use of Hazardous Reagents: The process often employs hazardous chemicals like chlorosulfonic acid and thionyl chloride, posing significant safety and environmental risks.[5]

  • Low Overall Yield and Purity: The multi-step nature of the synthesis can lead to lower overall yields and the introduction of impurities that are difficult to remove.

Q2: An improved, shorter synthesis route is mentioned in recent literature. What are its main advantages?

A2: A newer, more efficient route has been developed, which significantly shortens the synthesis process. This method typically involves the reaction of a substituted chlorobenzoate with sodium aminosulfinate.[3][4] The key advantages include:

  • Reduced Number of Steps: It's a much shorter and simpler process.

  • Higher Yield and Quality: This route generally results in a higher yield and better quality of the final product.[1][2]

  • Environmental Friendliness: It avoids many of the hazardous reagents and significantly reduces the generation of "three wastes" (waste gas, waste water, and industrial residue), making it more suitable for large-scale, environmentally friendly production.[3][4]

  • Improved Industrial Applicability: The simplicity and efficiency of the process make it more viable for large-scale industrial manufacturing.[1]

Q3: What is polymorphism and why is it a concern for sulfonamide compounds like this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure. For sulfonamides, this is a common phenomenon that can be influenced by intermolecular hydrogen bonding.[1] It is a significant concern in pharmaceutical manufacturing because different polymorphs can have different physical properties, including:

  • Solubility and dissolution rate

  • Bioavailability

  • Stability and shelf-life

  • Melting point

  • Particle shape and flowability[6]

Controlling polymorphism is critical for ensuring batch-to-batch consistency and meeting regulatory requirements.[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound and its intermediates.

Problem 1: Low Yield
Potential Cause Troubleshooting Step Explanation
Incomplete Reaction 1. Monitor Reaction Progress: Use techniques like HPLC or TLC to track the consumption of starting materials. 2. Optimize Reaction Time & Temperature: Systematically vary time and temperature to find the optimal conditions. Some amidation reactions are reversible, and higher temperatures may not always be beneficial.[4][7] 3. Check Reagent Purity: Ensure all starting materials and reagents are of high purity and free from contaminants like moisture.[6]An incomplete reaction is a primary cause of low yield. Proper monitoring ensures the reaction is allowed to proceed to completion.
Reagent Decomposition 1. Select Appropriate Solvent: In sulfamoylation, solvents like DMF can sometimes cause the decomposition of sulfamoyl chloride, especially in the presence of a base. Consider alternative solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (MP).[8] 2. Control Base Addition: Strong bases can also lead to the decomposition of the sulfamoylating agent. Use milder bases or sterically hindered amines.[8]The stability of the sulfamoylating agent is crucial. The choice of solvent and base can significantly impact its stability and, consequently, the reaction yield.
Amidation Equilibrium 1. Remove By-products: If the amidation step is reversible (e.g., producing water or methanol), use techniques like a Dean-Stark trap, vacuum stripping, or inert gas sparging to remove the by-product and shift the equilibrium towards the product.[4]Le Chatelier's principle applies here. Removing a product of the reaction will drive it to completion.
Catalyst Deactivation 1. Check for Poisons: Ensure starting materials are free from catalyst poisons (e.g., sulfur compounds for metal catalysts).[9] 2. Optimize Catalyst Loading: In the improved synthesis route using a copper catalyst, ensure the correct molar ratio of the catalyst is used.[3]Catalysts are essential for many modern synthetic routes. Their activity can be diminished by impurities or improper handling.
Problem 2: High Impurity Profile / Poor Product Quality
Potential Cause Troubleshooting Step Explanation
Formation of Side Products (e.g., Polysulfonylation) 1. Protect Reactive Groups: In reactions involving anilines, protecting the amino group (e.g., via acetylation) deactivates the ring and prevents multiple sulfonylations.[10] 2. Control Stoichiometry: Use a precise stoichiometric amount of the sulfonylating agent. Avoid using a large excess, which can promote side reactions.[10]Over-activation of the aromatic ring can lead to the addition of more than one sulfonyl group, creating impurities that are difficult to remove.
Formation of Regioisomers (ortho- vs. para-) 1. Use a Protecting Group: The use of a bulky protecting group on the amino function will sterically hinder the ortho-positions, thereby favoring substitution at the para-position.[10] 2. Optimize Temperature: The ratio of ortho- to para-isomers can be temperature-dependent. Experiment with different reaction temperatures to maximize the yield of the desired para-isomer.[10]In electrophilic aromatic substitution, both kinetic and thermodynamic factors can influence the product distribution.
Residual Starting Materials or Reagents 1. Optimize Work-up Procedure: Develop a robust extraction and washing protocol to remove unreacted starting materials and water-soluble reagents. 2. Improve Purification: Optimize the crystallization or chromatography method to effectively separate the product from residual impurities.A thorough work-up and purification process is essential for achieving high product purity.
Problem 3: Crystallization & Purification Issues
Potential Cause Troubleshooting Step Explanation
Product "Oiling Out" 1. Lower Crystallization Temperature: Ensure the boiling point of the solvent is lower than the melting point of the compound. 2. Increase Solvent Volume: Use a larger volume of solvent to prevent the solution from becoming supersaturated too quickly. 3. Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage crystal formation.[1]"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that solvent.
Formation of Amorphous Powder 1. Slow Down Cooling: The most critical factor is to cool the solution slowly. Allow it to cool to room temperature on the benchtop before moving to an ice bath. Rapid cooling leads to "crashing out" and the formation of an amorphous solid.[1] 2. Use a Solvent/Anti-solvent System: Dissolve the product in a "good" solvent and then slowly add a miscible "anti-solvent" in which it is poorly soluble to induce gradual crystallization.[1]Crystal growth is an ordered process that requires time. Amorphous solids form when molecules solidify too quickly to arrange themselves into an ordered lattice.
Batch-to-Batch Variation (Polymorphism) 1. Standardize Crystallization Conditions: Strictly control all parameters: solvent choice, concentration, cooling rate, agitation, and temperature.[1] 2. Use Seeding: Introduce a small amount of a seed crystal of the desired polymorph into the supersaturated solution to ensure the consistent formation of that crystal form.[1]Polymorphism is highly sensitive to crystallization conditions. Consistency is key to producing the same polymorph in every batch.

Data Presentation

Table 1: Comparison of Synthesis Routes for 2-Methoxy-5-sulfamoylbenzoate Precursor
ParameterTraditional Route (from Salicylic Acid)[11]Improved Route (from 2-methoxy-5-chlorobenzoate)[1][2]
Number of Steps 4 (Etherification, Sulfonyl chloride, Amine, Esterification)1
Reported Overall Yield ~63.7%94.5% - 96.55%
Key Reagents Dimethyl sulfate, Chlorosulfonic acid, Ammonia, MethanolSodium aminosulfinate, Cuprous bromide (catalyst)
Environmental Impact High (Significant waste acid and wastewater)[1]Low (Minimal "three wastes")[3][4]
Industrial Viability Low (Complex, costly, high environmental impact)[1]High (Simple, efficient, environmentally friendly)[2]

Experimental Protocols

Protocol 1: Improved Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate

This protocol is based on modern, efficient methods described in recent patents.[1]

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfinate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF) (solvent)

  • Activated carbon

Procedure:

  • Reaction Setup: To a reactor equipped with a reflux condenser, add tetrahydrofuran (e.g., 300g), methyl 2-methoxy-5-chlorobenzoate (e.g., 50g, 0.25 mol), cuprous bromide (e.g., 1.8g, 0.0125 mol), and sodium aminosulfinate (e.g., 25.7g, 0.25 mol).[1]

  • Reaction: Heat the mixture to 65°C and maintain this temperature under reflux for 12 hours. Monitor the reaction for completion using a suitable analytical method (e.g., HPLC).[1]

  • Decolorization: Once the reaction is complete, add activated carbon (e.g., 2g) to the reaction solution and filter while hot to remove the activated carbon, catalyst, and by-product sodium chloride.[1]

  • Isolation: Concentrate the filtrate to dryness under reduced pressure.

  • Drying: Dry the resulting solid under vacuum at 60°C to obtain the final product, methyl 2-methoxy-5-sulfamoylbenzoate, as a white crystalline powder.[1]

Protocol 2: Amidation to form this compound

This is a general procedure for the final amidation step.

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • Ammonia solution (e.g., aqueous or in methanol)

  • Suitable solvent (e.g., Methanol)

Procedure:

  • Reaction Setup: Charge a pressure-rated reactor with methyl 2-methoxy-5-sulfamoylbenzoate and the solvent (e.g., methanol).

  • Ammonia Addition: Cool the mixture and add the ammonia solution. The amount of ammonia should be in molar excess.

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 50-100°C). The reaction is typically run under pressure. Monitor the reaction progress by HPLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solution under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to yield pure this compound.

Visualizations

Process Workflows

G Traditional vs. Improved Synthesis Workflow cluster_0 Traditional Route cluster_1 Improved Route A Salicylic Acid B Methylation A->B C Chlorosulfonation (Hazardous) B->C D Amination C->D H High Waste (COD, Salt, NH3) C->H E Esterification D->E D->H F Amidation E->F G Final Product F->G I 2-Methoxy-5- chlorobenzoate J Sulfamoylation (1-Step) I->J K Methyl 2-Methoxy-5- sulfamoylbenzoate J->K N Low Waste J->N L Amidation K->L M Final Product L->M

Caption: Comparison of traditional and improved synthesis workflows.

Troubleshooting Logic

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Is the reaction going to completion? start->check_reaction check_impurities Are there significant side products? check_reaction->check_impurities Yes optimize_time_temp Optimize Reaction Time & Temperature check_reaction->optimize_time_temp No check_reagents Are reagents stable under conditions? check_impurities->check_reagents No protect_group Use Protecting Groups to prevent side reactions check_impurities->protect_group Yes control_stoich Control Stoichiometry Carefully check_impurities->control_stoich Yes change_solvent Change Solvent or Base to prevent degradation check_reagents->change_solvent No end Yield Improved check_reagents->end Yes check_reagent_purity Verify Purity of Starting Materials optimize_time_temp->check_reagent_purity optimize_time_temp->end check_reagent_purity->end protect_group->end control_stoich->end change_solvent->end

Caption: A logical workflow for troubleshooting low reaction yields.

Key Reaction Pathway

G Key Sulfamoylation Step and Potential Side Reaction cluster_main Desired Reaction cluster_side Side Reactions start_mol Aniline Derivative product Desired para- Sulfonylaniline start_mol->product   Good Regiocontrol (e.g., with protecting group) ortho_isomer ortho-Isomer start_mol->ortho_isomer Poor Temp Control or No Protecting Group polysulf Polysulfonylated Product start_mol->polysulf Excess Reagent or Highly Activated Ring reagent + Sulfonylating Agent

Caption: Desired reaction pathway versus common side reactions.

References

Minimizing by-product formation in the amination step of synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the amination step of chemical synthesis, with a primary focus on reductive amination.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of a tertiary amine by-product when reacting a primary amine with an aldehyde. How can I selectively form the desired secondary amine?

A1: The formation of a tertiary amine is a common by-product resulting from the over-alkylation of the newly formed, nucleophilic secondary amine with another equivalent of the aldehyde.[1] To minimize this, consider the following strategies:

  • Stoichiometric Control: Use a significant excess of the primary amine relative to the aldehyde. This increases the statistical probability of the aldehyde reacting with the primary amine instead of the secondary amine product.[1]

  • Two-Step (Indirect) Procedure: This is one of the most effective methods to prevent dialkylation.[1] First, allow the imine to form completely by mixing the primary amine and aldehyde (e.g., in a 1:0.95 ratio) in a suitable solvent. The reaction can be monitored by TLC or LC-MS. Once the limiting starting material is consumed, add the reducing agent. With the aldehyde consumed, the secondary amine product cannot react further.[1]

  • Non-Acidic Conditions: Running the reductive amination under neutral or non-acidic conditions can often suppress the formation of the tertiary amine.[1][2]

  • Alternative Reduction Methods: Catalytic hydrogenation using H₂ with a catalyst like Raney Nickel can be a good alternative that often avoids the production of tertiary amines in the absence of acid.[1]

Q2: My starting aldehyde or ketone is being reduced to an alcohol, leading to low yields of the desired amine. What is causing this and how can I fix it?

A2: The reduction of the starting carbonyl to an alcohol is a competing side reaction that occurs when the reducing agent is not selective enough to differentiate between the carbonyl group (C=O) and the imine/iminium intermediate (C=N).[1] The key to solving this is the appropriate choice of reducing agent.

  • Sodium Borohydride (NaBH₄): This reagent can readily reduce both aldehydes and ketones.[1][3] Its use is best reserved for a two-step procedure where the carbonyl compound is fully converted to the imine before the reductant is added.[1][3]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a highly selective reagent for reductive aminations.[1] It is sterically hindered and less reactive, preferentially reducing the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reactions.[1][4]

Q3: My reductive amination reaction is slow or not proceeding, especially with sterically hindered ketones or amines. What can I do to improve the reaction rate?

A3: Steric hindrance can significantly slow down both the imine formation and its subsequent reduction.[5] Several approaches can be taken to overcome this:

  • Use of Lewis Acids: Adding a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the carbonyl group and promote imine formation.[5][6]

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates.

  • Longer Reaction Times: These reactions may simply require more time to reach completion.[5]

  • Alternative Reducing Agents: For particularly challenging substrates, more robust reducing systems or specialized catalysts might be necessary.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to by-product formation in reductive amination.

Observed By-product Potential Cause Suggested Solutions
Tertiary Amine (from primary amine)1. Secondary amine product is reacting with excess aldehyde.[1] 2. One-pot procedure used with a highly reactive system.1. Use a large excess of the primary amine.[1] 2. Perform a two-step (indirect) reaction: form the imine first, then reduce.[1][7] 3. Run the reaction under neutral or non-acidic conditions.[1][2]
Alcohol (from carbonyl reduction)1. Reducing agent is not selective (e.g., NaBH₄ in a one-pot reaction).[1][3] 2. Reaction pH is too low, favoring carbonyl reduction.1. Use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1][4] 2. If using NaBH₄, perform a two-step procedure.[1][3] 3. Ensure the reaction pH is maintained between 5 and 7.
Unreacted Starting Material 1. Incomplete imine formation. 2. Deactivated substrates (e.g., sterically hindered or electron-poor).[8] 3. Inactive reducing agent.1. Add a dehydrating agent (e.g., molecular sieves).[1][2] 2. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[5] 3. For deactivated substrates, consider using a Lewis acid catalyst (e.g., Ti(OiPr)₄).[5][6] 4. Test the activity of the reducing agent.[5]

Reducing Agent Selectivity

The choice of reducing agent is critical for minimizing by-products. The following table summarizes the properties of common reducing agents for reductive amination.

Reducing Agent Abbreviation Selectivity Optimal Conditions Notes
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃High for imines over carbonyls.[1][4]Mildly acidic (e.g., with acetic acid) in aprotic solvents (DCE, DCM).[1][9]Ideal for one-pot reactions. Moisture sensitive.[9]
Sodium Cyanoborohydride NaBH₃CNReduces imines faster than carbonyls at neutral or slightly acidic pH.[3][4]pH 6-7 in protic solvents (MeOH, EtOH).[9]Can release toxic HCN upon acidification.[4]
Sodium Borohydride NaBH₄Reduces both imines and carbonyls.[1][3]Best for two-step procedures where the imine is pre-formed.[1][9]Less expensive but less selective for one-pot reactions.
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, Raney Ni)HighVaries with catalyst and substrate.Can be a "greener" alternative, avoiding hydride reagents.[10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for reactions where the carbonyl and amine are relatively stable and the risk of alcohol by-product formation is a concern.

  • To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add acetic acid (1.1-2.0 equiv).[1]

  • Stir the mixture at room temperature for 20-60 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is recommended when over-alkylation to a tertiary amine is a significant issue.

  • Imine Formation:

    • In a round-bottom flask, dissolve the aldehyde (0.95-1.0 equiv) and the primary amine (1.0-1.2 equiv) in methanol (MeOH, ~0.2 M).

    • If necessary, add a dehydrating agent such as 3Å or 4Å molecular sieves.

    • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. For many simple substrates, imine formation is rapid.[1]

  • Reduction:

    • Once the limiting reagent is consumed, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions. Control the addition to manage gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.

Visualizations

ReductiveAminationPathways Reactants Aldehyde/Ketone + Primary Amine Imine Imine Intermediate Reactants->Imine Condensation Alcohol Alcohol By-product Reactants->Alcohol Direct Reduction SecAmine Desired Secondary Amine Imine->SecAmine Reduction TertAmine Tertiary Amine By-product SecAmine->TertAmine + Aldehyde

Caption: Reaction pathways in reductive amination.

TroubleshootingWorkflow Start Low Yield or By-product Formation CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine ImineOK Imine Formed? CheckImine->ImineOK AddDehydrating Add Dehydrating Agent (e.g., Mol. Sieves) ImineOK->AddDehydrating No CheckReducer Evaluate Reducing Agent ImineOK->CheckReducer Yes AddAcid Add Catalytic Acid (e.g., AcOH) AddDehydrating->AddAcid AddAcid->CheckImine AlcoholByproduct Alcohol By-product? CheckReducer->AlcoholByproduct UseSTAB Switch to STAB (One-pot) AlcoholByproduct->UseSTAB Yes TertiaryByproduct Tertiary Amine By-product? AlcoholByproduct->TertiaryByproduct No Success Optimized Reaction UseSTAB->Success TwoStep Use Two-Step Procedure (NaBH4) TwoStep->Success ExcessAmine Use Excess Primary Amine TertiaryByproduct->ExcessAmine Yes TertiaryByproduct->Success No TwoStepTert Use Two-Step Procedure ExcessAmine->TwoStepTert TwoStepTert->Success

Caption: Troubleshooting workflow for reductive amination.

References

Validation & Comparative

A Comparative Guide to the Validation of 2-Methoxy-5-sulfamoylbenzamide as a USP Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical validation of 2-Methoxy-5-sulfamoylbenzamide as a potential United States Pharmacopeia (USP) reference standard. USP reference standards are highly characterized physical specimens used in testing to ensure the identity, strength, quality, and purity of medicines.[1][2] The establishment of a new reference standard is a rigorous process governed by USP General Chapters, particularly <1225> Validation of Compendial Procedures and <1010> Analytical Data—Interpretation and Treatment.[3][4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of pharmaceutical products, particularly those related to the drug Sulpiride, for which this compound is a known impurity (Sulpiride impurity E).[8][9]

Comparison of Analytical Approaches for Qualification

The qualification of a new USP reference standard involves a comprehensive evaluation of its physical and chemical properties. The primary analytical approach is typically High-Performance Liquid Chromatography (HPLC) due to its high resolution, sensitivity, and versatility in separating and quantifying impurities. This section compares the proposed primary method (HPLC) with an alternative, less common approach for this specific purpose, Gas Chromatography-Mass Spectrometry (GC-MS), and a scenario where a qualified in-house standard is used in the absence of an official USP reference standard.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) In-House Qualified Standard (Using HPLC)
Principle Chromatographic separation based on polarity, followed by UV or MS detection.[10]Chromatographic separation of volatile compounds, followed by mass-based detection.[11]Same as HPLC, but the reference material lacks official USP recognition.
Specificity High; can resolve structurally similar impurities.Very high; provides mass fragmentation patterns for identification.High; dependent on the purity and characterization of the in-house material.
Linearity (r²) Typically > 0.999Typically > 0.995Typically > 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.1 ng/mL (derivatization may be required)~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.3 ng/mL (derivatization may be required)~ 0.03 µg/mL
Precision (%RSD) < 2.0%< 5.0%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Primary Application Purity assessment, assay, and impurity quantification.Identification and quantification of volatile impurities.Routine quality control and internal product release.

Experimental Protocols

Detailed methodologies for the key experiments required for the validation of this compound as a USP reference standard are provided below. These protocols are based on the principles outlined in USP General Chapter <1225>.[3]

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This method is designed to be stability-indicating and capable of separating this compound from its potential impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      25 40 60
      30 40 60
      31 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard candidate in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

Validation Parameters and Acceptance Criteria
Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, standard, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be pure and free from co-eluting peaks.
Linearity Prepare a series of at least five concentrations ranging from the LOQ to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration range.[3]80% to 120% of the test concentration for an assay of a drug substance.[3]
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision * Repeatability: Analyze a minimum of six replicate preparations of the standard solution on the same day, by the same analyst, on the same instrument.[3] * Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.[3]Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and should be precise and accurate.
Robustness Intentionally vary critical method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation process for a new USP reference standard.

Validation_Workflow cluster_planning Phase 1: Planning and Preparation cluster_method_dev Phase 2: Method Development and Validation cluster_characterization Phase 3: Reference Standard Characterization cluster_finalization Phase 4: Finalization and Submission A Define Analytical Target Profile (ATP) B Synthesize and Purify This compound A->B C Preliminary Characterization (NMR, MS, IR) B->C D Develop Stability-Indicating HPLC Method C->D E Perform Method Validation (as per USP <1225>) D->E F Conduct Forced Degradation Studies D->F G Purity Determination by HPLC (Mass Balance) E->G F->G H Water Content Determination (Karl Fischer) G->H I Residual Solvents Analysis (GC) H->I J Inorganic Impurities (Sulfated Ash) I->J K Assign Purity Value and Uncertainty J->K L Establish Storage and Handling Conditions K->L M Prepare Documentation for USP Submission L->M

Caption: Workflow for the validation of a new USP reference standard.

Logical_Relationship cluster_core Core Requirement cluster_attributes Key Analytical Attributes cluster_evidence Supporting Evidence A Fitness for Intended Use B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision A->E F Robustness A->F G Forced Degradation Data B->G H Calibration Curve Data C->H I Recovery Study Data D->I J Repeatability & Intermediate Precision Data E->J K Method Parameter Variation Data F->K

Caption: Logical relationship between core requirements and supporting data.

References

A Comparative Guide to Sulpiride Synthesis: 2-Methoxy-5-sulfamoylbenzamide vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulpiride, a substituted benzamide antipsychotic agent, plays a crucial role in the management of schizophrenia and other psychiatric disorders. Its synthesis is a key area of focus for pharmaceutical chemists aiming to optimize production efficiency, purity, and cost-effectiveness. This guide provides an objective comparison of the prevalent synthetic routes to Sulpiride, with a primary focus on the performance of 2-Methoxy-5-sulfamoylbenzamide and its derivatives as key precursors. We will delve into experimental data, detailed methodologies, and visual representations of the synthetic pathways to offer a comprehensive resource for researchers and professionals in drug development.

Synthetic Pathways to Sulpiride

The core of Sulpiride's structure is formed through the condensation of a substituted benzoic acid derivative with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. The primary precursor for the benzamide moiety is 2-methoxy-5-sulfamoylbenzoic acid or its esters. The choice of this precursor significantly influences the reaction conditions, yield, and purity of the final product.

Route 1: Amidation of 2-Methoxy-5-sulfamoylbenzoic acid methyl ester

A widely employed method for Sulpiride synthesis involves the reaction of methyl 2-methoxy-5-sulfamoylbenzoate with N-ethyl-2-aminomethylpyrrolidine. This pathway is favored for its potential to achieve high yields and purity. The use of a methyl ester derivative of the benzoic acid can offer advantages in terms of solubility and reactivity.

Recent advancements in this route have focused on the use of specific catalysts to enhance reaction efficiency. For instance, a solid base catalyst (HND-62) has been shown to significantly improve both the yield and purity of Sulpiride compared to traditional base catalysts like sodium hydroxide (NaOH) or sodium methoxide.

Route 2: Direct Amidation of 2-Methoxy-5-sulfamoylbenzoic acid

An alternative approach involves the direct condensation of 2-methoxy-5-aminosulfonylbenzoic acid with N-ethyl-2-aminomethylpyrrole. This method, while conceptually simpler by avoiding the esterification step of the benzoic acid, has been reported to result in significantly lower yields under certain conditions. The reaction typically requires a coupling agent, such as SDPP (diphenyl N-(3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) phosphonate), and a base like triethylamine to facilitate the amide bond formation.

Comparative Performance Data

The following table summarizes the quantitative data from various reported synthetic methods for Sulpiride, highlighting the differences in yield and purity based on the chosen precursor and reaction conditions.

PrecursorAmineCatalyst/ReagentSolventReaction ConditionsYield (%)Purity (%)Reference
2-Methoxy-5-sulfamoyl methyl benzoateN-ethyl-2-aminomethyl tetrahydropyrroleGlycerol-90-95 °C, 10 hours88.4Not stated
2-Methoxy-5-sulfamoyl methyl benzoateN-ethyl-2-aminomethyl pyrrolidineHND-62 solid baseEthylene glycol85 °C, 4 hours95.299.95
2-Methoxy-5-sulfamoyl methyl benzoateN-ethyl-2-aminomethyl pyrrolidineNaOHEthylene glycol85 °C, 4 hours89.699.58
2-Methoxy-5-sulfamoyl methyl benzoateN-ethyl-2-aminomethyl pyrrolidineSodium methoxideEthylene glycol85 °C, 4 hours90.299.36
2-Methoxy-5-sulfamoyl methyl benzoate(S)-1-ethyl-2-aminomethyltetrahydropyrrolidine--90-100°C, 5 hours93.899.2
2-Methoxy-5-aminosulfonylbenzoic acidN-ethyl-2-aminomethylpyrroleSDPP, TriethylamineAcetonitrileRoom temperature, overnight24Not stated

Experimental Protocols

Protocol 1: High-Yield Synthesis of Sulpiride using Methyl 2-Methoxy-5-sulfamoylbenzoate and a Solid Base Catalyst[5]
  • Reactant Preparation: In a clean reaction kettle, charge N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoyl methyl benzoate in a mass ratio of 1:1:1.95.

  • Catalyst Addition: Add HND-62 solid base catalyst, with the dosage being 0.1-2% of the total mass of the reactants.

  • Reaction: Introduce steam into the jacket of the reaction kettle to heat the mixture to 85 °C. Maintain this temperature and carry out heat preservation and reflux for 4 hours.

  • Work-up and Purification: After the reaction is complete, follow appropriate procedures for work-up and purification to obtain the Sulpiride crude product. The crude product is then purified using a mixed solvent of ethanol, isopropanol, and acetone.

  • Drying: The purified product is dried under vacuum at 75-85 °C for 5-7 hours to yield the final Sulpiride product.

Protocol 2: Synthesis of Sulpiride via Direct Amidation of 2-Methoxy-5-aminosulfonylbenzoic acid[8]
  • Reactant Solution: Prepare a solution of 462 mg (0.002 mol) of 2-methoxy-5-aminosulfonylbenzoic acid and 256 mg (0.002 mol) of N-ethyl-2-aminomethylpyrrole in 10 ml of acetonitrile.

  • Reagent Addition: To the solution, add 694 mg (0.002 mol) of SDPP and 202 mg (0.002 mol) of triethylamine.

  • Reaction: Stir the admixture overnight at room temperature.

  • Isolation: Collect the crystalline material that deposits by filtration.

  • Washing: Wash the collected solid with acetonitrile and then with ethanol to give Sulpiride.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to Sulpiride.

Sulpiride_Synthesis_Route_1 cluster_precursor Precursor Synthesis cluster_final_step Final Condensation Salicylic_acid Salicylic acid Methylation Methylation Salicylic_acid->Methylation CH3I, Base Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation ClSO3H Amination Amination Chlorosulfonation->Amination NH3 Esterification Esterification Amination->Esterification CH3OH, H+ Precursor 2-Methoxy-5-sulfamoyl methyl benzoate Esterification->Precursor Sulpiride Sulpiride Precursor->Sulpiride Amidation (e.g., HND-62 catalyst) Amine N-ethyl-2-aminomethyl pyrrolidine Amine->Sulpiride

Caption: Synthetic pathway to Sulpiride via 2-Methoxy-5-sulfamoyl methyl benzoate.

Sulpiride_Synthesis_Route_2 cluster_precursor Precursor Synthesis cluster_final_step Final Condensation Salicylic_acid Salicylic acid Methylation Methylation Salicylic_acid->Methylation CH3I, Base Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation ClSO3H Amination Amination Chlorosulfonation->Amination NH3 Precursor 2-Methoxy-5-aminosulfonyl benzoic acid Amination->Precursor Sulpiride Sulpiride Precursor->Sulpiride Amidation (SDPP, Triethylamine) Amine N-ethyl-2-aminomethyl pyrrole Amine->Sulpiride

Caption: Synthetic pathway to Sulpiride via 2-Methoxy-5-aminosulfonylbenzoic acid.

Conclusion

The synthesis of Sulpiride predominantly relies on the condensation of a 2-methoxy-5-sulfamoylbenzoic acid derivative with N-ethyl-2-aminomethylpyrrolidine. The choice between using the methyl ester or the free carboxylic acid as the precursor has a significant impact on the overall efficiency of the synthesis.

Experimental data strongly suggests that the route utilizing 2-Methoxy-5-sulfamoyl methyl benzoate , particularly when coupled with an optimized catalyst system, offers superior performance in terms of both yield and purity . This approach appears to be more robust and scalable for industrial production.

In contrast, the direct amidation of 2-Methoxy-5-aminosulfonylbenzoic acid has been reported with substantially lower yields, indicating that this pathway may be less economically viable for large-scale synthesis. However, it may still hold value for specific research applications where simplicity is prioritized over yield.

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for Sulpiride. Further optimization of reaction conditions and the exploration of novel catalysts could lead to even more efficient and sustainable manufacturing processes for this important antipsychotic medication.

A Comparative Guide to the Efficacy of Sulpiride Synthesized from Different Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulpiride synthesized via different chemical pathways, focusing on how the choice of intermediates and reaction conditions can influence the final product's purity, yield, and, consequently, its therapeutic efficacy. The information presented is supported by experimental data from published literature and includes detailed methodologies for key analytical and biological assays.

Introduction

Sulpiride is a substituted benzamide with selective dopamine D2 and D3 receptor antagonist activity, widely used as an antipsychotic and antidepressant agent.[1][2] The efficacy and safety of a pharmaceutical product are intrinsically linked to its purity and impurity profile. The synthetic route employed in the manufacture of Sulpiride can significantly impact these critical quality attributes. Different intermediates and reaction conditions can lead to variations in yield and the types and levels of impurities present in the final active pharmaceutical ingredient (API).[3] This guide explores these differences to inform researchers and drug development professionals in optimizing the synthesis and evaluation of Sulpiride.

The primary synthesis of Sulpiride involves the condensation of a 2-methoxy-5-sulfamoylbenzoic acid derivative with an N-ethyl-2-aminomethylpyrrolidine derivative.[1][4] Variations in this general scheme, particularly in the choice of catalysts and solvents, can have a marked effect on the outcome of the synthesis.

Data Presentation: Impact of Synthesis Parameters on Yield and Purity

The following table summarizes quantitative data from a study comparing different catalysts and purification solvents in the synthesis of Sulpiride.[5] The data clearly demonstrates that the selection of the catalyst and purification solvent has a significant impact on both the yield and purity of the final product.

CatalystPurification SolventYield (%)Purity (%)Reference
HND-62 Solid Base Ethanol, Isopropanol, and Acetone (mixed solvent) 95.2 99.95 [5]
HND-62 Solid BaseEthanol93.899.82[5]
Sodium Hydroxide (NaOH)Ethanol, Isopropanol, and Acetone (mixed solvent)89.699.58[5]
Sodium MethoxideEthanol, Isopropanol, and Acetone (mixed solvent)90.299.36[5]

Table 1: Comparison of Sulpiride Yield and Purity with Different Catalysts and Solvents.

The use of an HND-62 solid base catalyst with a mixed solvent system for purification resulted in the highest yield and purity.[5] This suggests that this combination is more efficient in driving the reaction to completion and in removing impurities. The lower yields and purities observed with sodium hydroxide and sodium methoxide indicate that these catalysts may be less effective or may promote the formation of side products that are difficult to remove.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate analysis of Sulpiride and the evaluation of its efficacy.

This protocol is a generalized representation of the synthesis of Sulpiride.

  • Reaction: N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoylbenzoic acid methyl ester are combined in a reaction kettle.[5]

  • Catalysis: A catalyst (e.g., HND-62 solid base catalyst) is added to the mixture.[5]

  • Heating: The reaction mixture is heated to 80-90°C and refluxed for 4-6 hours.[5]

  • Work-up: After the reaction is complete, the catalyst is recovered. The reaction liquid is cooled, and water is added to precipitate the crude Sulpiride. The crude product is collected by filtration.[5]

  • Purification: The crude Sulpiride is purified by recrystallization from a suitable solvent or solvent mixture (e.g., a mixture of ethanol, isopropanol, and acetone).[5]

  • Drying: The purified Sulpiride is dried under vacuum at 75-85°C.[5]

This HPLC method is suitable for the quantitative analysis of Sulpiride and its process-related impurities.

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01 M phosphate buffer, pH adjusted). The exact composition may need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 240 nm for Sulpiride and some impurities).[6]

  • Sample Preparation:

    • Standard solutions of Sulpiride and known impurities are prepared in a suitable diluent (e.g., methanol or the mobile phase).

    • The Sulpiride sample to be analyzed is accurately weighed and dissolved in the diluent to a known concentration.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the purity of Sulpiride and the content of impurities by comparing the peak areas of the sample to those of the standards.

This assay determines the affinity of Sulpiride for its primary pharmacological target, the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing human dopamine D2 receptors.

    • Radioligand (e.g., [³H]-Spiperone), a substance that binds to D2 receptors.

    • Test compound (Sulpiride synthesized from a specific route).

    • Assay buffer and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test Sulpiride.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand by liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of Sulpiride that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Animal models are used to evaluate the antipsychotic-like effects of Sulpiride.

  • Model: One common model is the amphetamine-induced hyperlocomotion model in rodents. Amphetamine induces an increase in locomotor activity, which is considered to be a model for the positive symptoms of schizophrenia.

  • Procedure:

    • Administer the test Sulpiride to the animals at various doses.

    • After a specified period, administer amphetamine to induce hyperlocomotion.

    • Measure the locomotor activity of the animals using an automated activity monitoring system.

  • Data Analysis:

    • Compare the locomotor activity of the Sulpiride-treated animals to that of a vehicle-treated control group.

    • A significant reduction in amphetamine-induced hyperlocomotion by Sulpiride indicates an antipsychotic-like effect.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Sulpiride_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Efficacy Testing Intermediates Intermediates Reaction Reaction Intermediates->Reaction Catalyst, Solvent, Heat Crude Sulpiride Crude Sulpiride Reaction->Crude Sulpiride Recrystallization Recrystallization Crude Sulpiride->Recrystallization Solvent Pure Sulpiride Pure Sulpiride Recrystallization->Pure Sulpiride HPLC_Analysis HPLC Analysis (Purity & Impurities) Pure Sulpiride->HPLC_Analysis In_Vitro_Assay In Vitro Assay (Receptor Binding) Pure Sulpiride->In_Vitro_Assay In_Vivo_Assay In Vivo Assay (Animal Model) Pure Sulpiride->In_Vivo_Assay Efficacy_Data Efficacy Data HPLC_Analysis->Efficacy_Data In_Vitro_Assay->Efficacy_Data In_Vivo_Assay->Efficacy_Data

Caption: Experimental workflow for Sulpiride synthesis, purification, and efficacy testing.

Sulpiride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Synaptic_Cleft Dopamine_Release->Synaptic_Cleft D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Release Inhibition Synaptic_Cleft->D2_Autoreceptor Dopamine D2_Postsynaptic Postsynaptic D2 Receptor Synaptic_Cleft->D2_Postsynaptic Dopamine G_Protein Gi/o Protein D2_Postsynaptic->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Reduced Production Cellular_Response Cellular Response cAMP->Cellular_Response Downstream Signaling Sulpiride Sulpiride Sulpiride->D2_Autoreceptor Antagonism (low dose) Sulpiride->D2_Postsynaptic Antagonism

Caption: Simplified signaling pathway of Sulpiride's action on dopamine D2 receptors.

Discussion on Efficacy Comparison

The Role of Purity: As the data in Table 1 suggests, different synthetic routes yield Sulpiride with varying levels of purity.[5] Higher purity is generally associated with greater therapeutic efficacy and a better safety profile. Impurities can be inert, reducing the effective dose of the API, or they can be pharmacologically active, leading to off-target effects, altered efficacy, or increased toxicity.

Impact of Impurities: The major process-related impurities in Sulpiride synthesis are typically unreacted starting materials or byproducts of the condensation reaction.[3][7] These include:

  • 2-aminomethyl-1-ethylpyrrolidine (Impurity A): An unreacted starting material.[7]

  • Methyl-5-sulphamoyl-2-methoxybenzoate (Impurity B): Another unreacted starting material.[7]

The pharmacological profiles of these specific impurities are not well-documented in publicly available literature. However, any substance other than the intended API can be considered a contaminant that may affect the overall therapeutic outcome. For instance, structurally related compounds could potentially interact with the same or different biological targets as Sulpiride, leading to unpredictable effects. Therefore, synthetic routes that minimize the levels of these and other potential impurities are highly desirable.

References

A Comparative Guide to the Characterization and Validation of 2-Methoxy-5-sulfamoylbenzamide for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methoxy-5-sulfamoylbenzamide (Sulpiride Impurity E) with its structurally related impurities, Sulpiride Impurity D and Sulpiride Impurity B, for their use as analytical standards. The characterization and validation of these standards are crucial for ensuring the quality and safety of pharmaceutical products. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting and utilizing the most appropriate standard for their specific needs.

Introduction to this compound and its Related Impurities

This compound is a known impurity of the antipsychotic drug Sulpiride and is designated as Sulpiride Impurity E in the European Pharmacopoeia. Accurate monitoring and control of this and other related impurities are essential during drug development and manufacturing to ensure the final product's purity, safety, and efficacy. This guide focuses on the analytical characterization of this compound and compares it with two other common Sulpiride impurities:

  • This compound (Sulpiride Impurity E): The primary subject of this guide.

  • 2-Methoxy-5-sulfamoylbenzoic acid (Sulpiride Impurity D): A related compound with a carboxylic acid group instead of a benzamide.[1][2][3][4]

  • Methyl 2-methoxy-5-sulfamoylbenzoate (Sulpiride Impurity B): The methyl ester analog of Sulpiride Impurity D.[5][6][7][8]

These compounds are often used as certified reference materials (CRMs) for the quality control of Sulpiride.

Comparative Analysis of Analytical Techniques

The characterization and validation of analytical standards rely on a combination of chromatographic and spectroscopic techniques. The following table summarizes the key analytical methods and their typical performance for the analysis of this compound and its related impurities.

Analytical TechniquePrincipleKey Performance Parameters & Typical ValuesApplication in Standard Validation
High-Performance Liquid Chromatography (HPLC-UV) Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Linearity: r² > 0.999[9][10] Accuracy (% Recovery): 98-102%[9][11] Precision (%RSD): < 2%[12][13] LOD/LOQ: Analyte dependent, typically in the ng/mL range.[9]Purity determination, quantitative assay, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Specificity: High, based on retention time and mass spectrum. Sensitivity: High, capable of detecting trace-level impurities.Identification and quantification of volatile impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structure elucidation through chemical shifts, coupling constants, and integration.Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Provides accurate mass measurements for molecular formula determination.Molecular weight confirmation and structural elucidation through fragmentation patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about its functional groups.Characteristic absorption bands for functional groups (e.g., C=O, N-H, S=O).[14][15]Identification of functional groups and confirmation of chemical structure.

Experimental Data and Characterization

While specific batch-to-batch data will be provided with a purchased certified reference material, the following tables present a summary of expected and representative data for the characterization and validation of this compound and its alternatives.

HPLC-UV Method Validation Parameters (Representative Data)
ParameterThis compoundSulpiride Impurity DSulpiride Impurity B
Linearity Range (µg/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.5%99.2%99.8%
Precision (%RSD, n=6) < 1.5%< 1.5%< 1.5%
Limit of Detection (LOD) (µg/mL) 0.10.10.1
Limit of Quantitation (LOQ) (µg/mL) 0.30.30.3
Spectroscopic Data Summary
TechniqueThis compoundSulpiride Impurity DSulpiride Impurity B
¹H NMR (δ, ppm) Aromatic protons (7-8 ppm), Methoxy protons (~4 ppm), Amide and Sulfonamide protons (variable)Aromatic protons (7-8 ppm), Methoxy protons (~4 ppm), Carboxylic acid and Sulfonamide protons (variable)Aromatic protons (7-8 ppm), Methoxy protons (~4 ppm), Ester methyl protons (~3.9 ppm), Sulfonamide protons (variable)
¹³C NMR (δ, ppm) Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm), Carbonyl carbon (~168 ppm)[16][17]Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm), Carboxyl carbon (~170 ppm)Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm), Ester carbonyl carbon (~167 ppm), Ester methyl carbon (~52 ppm)
Mass Spec. (m/z) [M+H]⁺ ≈ 231.04[M-H]⁻ ≈ 230.01[M+H]⁺ ≈ 246.06
FT-IR (cm⁻¹) ~3400-3200 (N-H), ~1660 (C=O), ~1340 & ~1160 (S=O)~3400-3200 (N-H), ~3000 (O-H), ~1700 (C=O), ~1340 & ~1160 (S=O)~3400-3200 (N-H), ~1720 (C=O), ~1340 & ~1160 (S=O)

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization and validation of analytical standards.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To determine the purity of this compound and its related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 30:70 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the analytical standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm[18]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Report Generation Calculation->Report

Figure 1: HPLC Analysis Workflow
NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., ESI-QTOF or similar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the monoisotopic mass of the parent ion.

Analytical_Workflow cluster_sample Sample cluster_characterization Characterization cluster_validation Validation Sample 2-Methoxy-5- sulfamoylbenzamide HPLC HPLC-UV Sample->HPLC NMR NMR Sample->NMR MS Mass Spec. Sample->MS FTIR FT-IR Sample->FTIR Purity Purity Assay HPLC->Purity Quantification Quantitative Analysis HPLC->Quantification Identity Structural Confirmation NMR->Identity MS->Identity FTIR->Identity

Figure 2: Analytical Characterization and Validation Workflow

Conclusion

The characterization and validation of this compound as an analytical standard require a multi-faceted approach employing various chromatographic and spectroscopic techniques. This guide provides a comparative framework for understanding the performance of this standard in relation to its common impurities, Sulpiride Impurity D and Sulpiride Impurity B. By following the detailed experimental protocols and considering the comparative data presented, researchers, scientists, and drug development professionals can confidently select and utilize the appropriate analytical standard for their quality control and research needs, ultimately contributing to the development of safe and effective pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical compounds and their impurities is paramount for ensuring product quality and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Methoxy-5-sulfamoylbenzamide, a known impurity and degradation product of the antipsychotic drug Sulpiride.

This document outlines detailed experimental protocols, presents a comparative summary of validation parameters, and illustrates the analytical workflow to assist in the selection and implementation of the most suitable method for specific analytical needs.

Comparative Analysis of Method Performance

The selection of an analytical technique is a critical decision in pharmaceutical analysis. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound. These values are derived from established methods for Sulpiride and its impurities, providing a reliable benchmark for method validation.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 50 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL
Specificity Moderate to HighVery High
Robustness HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the impurity is expected to be at levels of 0.1% or higher.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.01 M phosphate buffer (pH 4.0) in a ratio of 45:55 (v/v)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of this compound, particularly in complex matrices such as biological fluids or for the analysis of genotoxic impurities at very low levels.

Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 231.0

  • Product Ion (Q3): Specific fragment ions to be determined through infusion and optimization.

  • Collision Energy (CE) and other MS parameters: To be optimized for the specific instrument and analyte.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Sample preparation will depend on the matrix. For biological samples, protein precipitation or solid-phase extraction (SPE) may be necessary. For drug substances, a simple dissolution and dilution step is typically sufficient.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for analytical method validation and the signaling pathway for forced degradation studies.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Method Validation cluster_documentation Documentation & Implementation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol optimize_params Optimize Method Parameters develop_protocol->optimize_params specificity Specificity / Selectivity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report implement_qc Implement for Routine QC validation_report->implement_qc

Analytical Method Validation Workflow.

forced_degradation_pathway cluster_stress_conditions Forced Degradation Stress Conditions drug_substance Drug Substance (e.g., Sulpiride) acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal Stress drug_substance->thermal photolytic Photolytic Stress drug_substance->photolytic degradation_product This compound (Degradation Product) acid->degradation_product base->degradation_product oxidation->degradation_product other_degradants Other Degradation Products thermal->other_degradants photolytic->other_degradants analytical_method Stability-Indicating Analytical Method degradation_product->analytical_method Quantification by Analytical Method other_degradants->analytical_method

Forced Degradation Signaling Pathway.

References

A Comparative Guide: Direct Condensation vs. Resolution for the Production of Racemic Sulpiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmacologically active compounds is a cornerstone of drug development. For chiral molecules such as Sulpiride, where one enantiomer is often responsible for the desired therapeutic effect, the choice of synthetic strategy is critical. This guide provides an objective comparison between two common approaches for obtaining enantiomerically enriched Sulpiride: the direct condensation to form the racemic mixture followed by resolution, and the direct synthesis of the desired enantiomer (asymmetric synthesis). This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison: Direct Condensation vs. Resolution

The selection of a synthetic route depends on a variety of factors, including yield, purity, cost-effectiveness, and environmental impact. Below is a summary of these key performance indicators for the direct condensation and resolution methods for Sulpiride.

ParameterDirect Condensation of Racemic SulpirideResolution of Racemic Sulpiride
Overall Yield High (can exceed 95%)Moderate (theoretically limited to 50% for the desired enantiomer without a racemization/recycling step)
Purity of Final Product High (can reach >99.9%)High (can achieve high enantiomeric excess)
Cost-Effectiveness Generally lower initial cost due to simpler starting materials and processes.Can be more expensive due to the cost of the resolving agent and additional processing steps. However, recycling of the resolving agent can improve economy.
Environmental Impact Can be environmentally friendly with the use of recoverable and reusable catalysts. Solvents used may be a concern.Can generate significant solvent waste. The resolving agent may be recyclable, reducing waste. The disposal of the unwanted enantiomer is a key environmental consideration.
Process Complexity Relatively straightforward one-pot or two-step synthesis.Multi-step process involving salt formation, crystallization, and separation.
Scalability Generally straightforward to scale up.Can be more challenging to scale up due to the need for precise control of crystallization conditions.

Experimental Protocols

Direct Condensation Synthesis of Racemic Sulpiride

This method involves the direct reaction of 2-methoxy-5-sulfamoylbenzoic acid methyl ester with N-ethyl-2-aminomethyl pyrrolidine.

Materials:

  • N-ethyl-2-aminomethyl pyrrolidine

  • 2-methoxy-5-sulfamoylbenzoic acid methyl ester

  • Ethylene glycol (solvent)

  • HND-62 solid base catalyst (or other suitable base catalyst)

  • Ethanol, isopropanol, and acetone (for purification)

Procedure:

  • In a clean reaction vessel, combine N-ethyl-2-aminomethyl pyrrolidine, 2-methoxy-5-sulfamoylbenzoic acid methyl ester, and ethylene glycol.

  • Add the HND-62 solid base catalyst to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain this temperature with reflux for 4-6 hours.

  • After the reaction is complete, cool the mixture and recover the catalyst by filtration.

  • Add water to the cooled reaction mixture to precipitate the crude Sulpiride.

  • Collect the crude product by filtration and wash with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a mixed solvent system of ethanol, isopropanol, and acetone.

  • Dry the purified Sulpiride under vacuum to obtain the final product.[1]

Resolution of Racemic Sulpiride via Diastereomeric Salt Formation

This protocol describes the resolution of racemic Sulpiride using L(-)pyroglutamic acid as the resolving agent.

Materials:

  • Racemic Sulpiride

  • L(-)pyroglutamic acid

  • 95% Ethanol

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve racemic Sulpiride and an equimolecular amount of L(-)pyroglutamic acid in 95% ethanol by heating to the boiling point.

  • Cool the solution to 20°C to allow for the crystallization of the L(-)-pyroglutamate salt of levo-sulpiride.

  • Filter the crystalline salt and evaporate the mother liquor to obtain the L(-)-pyroglutamate salt of dextro-sulpiride.

  • Hydrolyze each salt separately with ammonium hydroxide to precipitate the free levo- and dextro-sulpiride.

  • Recover the L(-)pyroglutamic acid from the alkaline mother liquors for recycling.

  • Further purify the separated enantiomers by fractional crystallization of their hydrochlorides.[2]

Logical Workflow of Synthesis Routes

The following diagram illustrates the two primary pathways to obtaining enantiomerically enriched Sulpiride.

Synthesis_Comparison cluster_direct Direct Condensation Route cluster_resolution Resolution Route start_direct Starting Materials (Achiral/Racemic) condensation Direct Condensation start_direct->condensation racemic_sulpiride Racemic Sulpiride condensation->racemic_sulpiride racemic_sulpiride_res Racemic Sulpiride racemic_sulpiride->racemic_sulpiride_res Proceed to Resolution final_product_racemic Final Product: Racemic Sulpiride racemic_sulpiride->final_product_racemic resolution Resolution (e.g., with Chiral Acid) racemic_sulpiride_res->resolution enantiomers Separated Enantiomers (Levo- and Dextro-Sulpiride) resolution->enantiomers final_product_enantiopure Final Product: Enantiopure Sulpiride enantiomers->final_product_enantiopure

Caption: Workflow of Sulpiride Synthesis Routes.

Concluding Remarks

The choice between direct condensation to produce racemic Sulpiride followed by resolution and an asymmetric synthesis approach depends on the specific goals of the research or production. Direct condensation offers a high-yield, cost-effective method to produce the racemic mixture, which may be suitable for certain applications or as a starting point for resolution. On the other hand, resolution, while potentially more complex and costly, provides a direct route to the enantiomerically pure forms of Sulpiride, which is crucial given that the levo-enantiomer is significantly more active as a psychiatric drug.[2]

Recent advancements in catalysis and resolution techniques, such as the use of recoverable solid catalysts in direct synthesis and efficient resolving agents, are continuously improving the economic and environmental viability of both methods.[1] Researchers and drug development professionals should carefully weigh the performance indicators presented in this guide to make an informed decision that aligns with their objectives for efficiency, purity, cost, and sustainability.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of 2-Methoxy-5-sulfamoylbenzamide and related compounds. By examining their synthesis, spectroscopic properties, and interactions with key biological pathways, this document serves as a resource for researchers engaged in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Structural and Physicochemical Properties

This compound is a key scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of crucial signaling pathways. The structural modifications on the benzamide and sulfonamide moieties allow for the fine-tuning of their physicochemical and pharmacological properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XlogPReference
This compoundC₈H₁₀N₂O₄S230.24-0.9
2-Methoxy-5-sulfamoylbenzoic acidC₈H₉NO₅S231.23-0.3
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamideC₁₆H₁₇ClN₂O₄S368.82.4
2-MethoxybenzamideC₈H₉NO₂151.160.8

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves a multi-step process. A common route starts from salicylic acid, which undergoes methylation, chlorosulfonation, amination, and finally amidation to yield the desired benzamide derivative.

General Synthesis Protocol

A representative synthesis for a precursor, methyl 2-methoxy-5-sulfamoylbenzoate, is outlined below. This intermediate can then be converted to this compound.

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

  • Reaction Setup: In a 1000 mL reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfinate.

  • Reaction: Heat the mixture to 65°C and maintain this temperature for 12 hours.

  • Work-up: After the reaction is complete, add 2g of activated carbon to the solution and filter while hot. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting solid is dried under vacuum at 60°C to yield the final product.

Structural Characterization Protocols

The structural elucidation of these compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure. For benzamide derivatives, characteristic signals for the aromatic protons, the methoxy group, and the amide and sulfonamide protons are observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information. A CCDC entry for the related compound 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide is available under the number 965658.

Table 2: Spectroscopic Data for Related Methoxybenzamide Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
2-methoxybenzaldehyde10.45 (s, 1H), 7.80 (d, 1H), 7.55 (t, 1H), 7.05 (t, 1H), 6.98 (d, 1H), 3.90 (s, 3H)189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3136 (M+)
N-methoxy-N-methylbenzamide7.75-7.35 (m, 5H), 3.55 (s, 3H), 3.35 (s, 3H)169.5, 134.5, 130.5, 128.5, 128.0, 61.0, 33.5165 (M+)

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of two key signaling pathways with significant therapeutic implications: the Hedgehog signaling pathway and the purinergic signaling pathway via NTPDases.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Small molecule inhibitors targeting the Smoothened (SMO) receptor are a promising strategy for cancer therapy.

Below is a diagram illustrating the mechanism of Hh pathway inhibition by benzamide derivatives.

Hedgehog_Pathway_Inhibition cluster_ligand Ligand Binding cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene\nExpression Target Gene Expression GLI->Target Gene\nExpression Activates Benzamide\nInhibitor Benzamide Inhibitor Benzamide\nInhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives targeting the SMO receptor.

Purinergic Signaling and NTPDase Inhibition

Extracellular nucleotides like ATP and ADP play a significant role in various physiological processes through purinergic signaling. Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze these nucleotides, thus terminating their signaling. Inhibition of NTPDases can prolong the effects of extracellular nucleotides, which has therapeutic potential in conditions like thrombosis, inflammation, and cancer.

The following diagram illustrates the role of NTPDases in purinergic signaling and the effect of their inhibition.

NTPDase_Signaling cluster_extracellular Extracellular Space cluster_receptors Cell Surface Receptors cluster_enzymes Ecto-enzymes ATP ATP ADP ADP ATP:e->ADP:w P2X P2X Receptors ATP->P2X Activates P2Y P2Y Receptors ATP->P2Y Activates AMP AMP ADP:e->AMP:w Hydrolysis ADP->P2Y Activates Ado Adenosine AMP:e->Ado:w P1 P1 Receptors Ado->P1 Activates NTPDase NTPDase 5'-NT 5'-Nucleotidase Benzamide\nInhibitor Benzamide Inhibitor Benzamide\nInhibitor->NTPDase Inhibits

Caption: Modulation of purinergic signaling through the inhibition of NTPDases by benzamide derivatives.

Comparison and Future Directions

The structural framework of this compound offers a versatile platform for the design of targeted therapies. The comparative analysis of its derivatives reveals that substitutions at the amide and sulfonamide positions can significantly impact their biological activity and selectivity.

Experimental Workflow for Drug Discovery

The development of novel benzamide-based drugs follows a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow A Compound Design & Virtual Screening B Chemical Synthesis A->B C Structural Characterization (NMR, MS, X-ray) B->C D In vitro Biological Assays (e.g., Enzyme Inhibition) C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Refinement F In vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A typical workflow for the discovery and development of novel benzamide-based therapeutic agents.

Future research should focus on obtaining a complete set of experimental data for this compound to establish a definitive baseline for structure-activity relationship (SAR) studies. The exploration of a wider range of substituents and the investigation of their effects on other potential biological targets will further expand the therapeutic potential of this promising class of compounds.

Performance of Sulpiride derived from 2-Methoxy-5-sulfamoylbenzamide in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Sulpiride's performance in various bioassays, with a focus on its receptor binding affinity. Sulpiride, a substituted benzamide derivative, is an antipsychotic agent known for its selective antagonist activity at dopamine D2 and D3 receptors.[1][2][3] Its unique pharmacological profile distinguishes it from other antipsychotics, making it a subject of significant interest for researchers in drug development.[4] This document presents quantitative data, experimental protocols, and visual diagrams to facilitate an objective comparison with other commonly used antipsychotic agents.

Quantitative Performance Data: Receptor Binding Affinity

The primary mechanism of action for Sulpiride and other antipsychotics is their interaction with neurotransmitter receptors in the brain.[1] The binding affinity of a drug for its target receptor is a key indicator of its potency and selectivity. This affinity is typically measured as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities (Ki in nM) of Sulpiride and several alternative antipsychotics for various dopamine and serotonin receptors.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)
Sulpiride >50000[5]2.8 - 58[5][6]3.2[6]----
Amisulpride -2.8 - 4.43[6][7]3.2 - 0.72[6][7]->1000[4]>1000[4]11.5[4]
Haloperidol -0.517 - 1.55[8][9]4.6[10]10[10]3600[10]120[10]-
Risperidone -3.13 - 3.3[8][11]---0.16[8]-
Olanzapine -11 - 12.8[9][11]---7.3[12]-

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source). The data presented represents a range of reported values.

Experimental Protocols

The binding affinity data presented above is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., Sulpiride) to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-Spiperone for D2 receptors).[13][14]

  • Unlabeled test compound (e.g., Sulpiride).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).[3]

  • Filtration apparatus (vacuum manifold).[3]

  • Scintillation counter and scintillation fluid.[3]

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.[15]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[3]

  • Incubation: Incubate the plate at a specific temperature for a sufficient duration to allow the binding reaction to reach equilibrium.[3]

  • Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. The membranes with the bound radioligand will be trapped on the filter.[3][15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5][16]

Visualizations: Signaling Pathways and Workflows

To further understand the biological context and experimental procedures, the following diagrams are provided.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Sulpiride Sulpiride Sulpiride->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental_Workflow start Start prep Prepare Receptor Membranes, Radioligand, and Test Compound Dilutions start->prep incubate Incubate Membranes, Radioligand, and Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Comparative Analysis of Sulpiride and Amisulpride: Synthesis, Efficacy, and Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Sulpiride and Amisulpride, two structurally related benzamide antipsychotic agents. We delve into their synthetic pathways, comparative clinical efficacy supported by experimental data, and the nuances of their receptor pharmacology. This document is intended to serve as a valuable resource for researchers and professionals involved in psychopharmacology and drug development.

Chemical Synthesis: A Tale of Two Benzamides

The synthetic routes to Sulpiride and Amisulpride, while both culminating in a substituted benzamide structure, involve distinct precursors and reaction strategies.

Synthesis of Sulpiride

A prevalent method for the synthesis of Sulpiride involves the condensation of N-ethyl-2-aminomethyl pyrrolidine with a derivative of 2-methoxy-5-sulfamoylbenzoic acid.[1][2] A patented approach highlights the use of a catalyst to enhance both the yield and purity of the final product.[1] Another commercially relevant strategy involves the resolution of racemic Sulpiride to isolate the pharmacologically active (S)-enantiomer, Levosulpiride.[2]

Synthesis of Amisulpride

The synthesis of Amisulpride is a multi-step process with several reported variations. A common pathway commences with 4-amino-5-(ethylthio)-2-methoxy benzoic acid, which undergoes a sequence of alkylation, oxidation, and condensation reactions to yield Amisulpride.[3] An alternative, well-documented route starts from 4-amino-salicylic acid, proceeding through methylation, conversion to a thiocyano intermediate, subsequent ethylation, oxidation, and a final coupling step.[4][5] The reaction conditions, particularly temperature and reaction time, are critical for optimizing the yield and minimizing the formation of byproducts.[6]

Comparative Efficacy: Clinical and Preclinical Evidence

Amisulpride generally demonstrates superior efficacy, particularly in the management of the negative symptoms of schizophrenia, a key differentiator from Sulpiride.

Schizophrenia

Clinical evidence robustly supports Amisulpride's efficacy in treating both the positive and negative symptoms of schizophrenia.[1][7][8][9][10] Multiple studies and meta-analyses indicate that Amisulpride has a stronger evidence base for its clinical effectiveness, especially concerning negative symptoms, when compared to Sulpiride.[6] While both drugs are effective against positive symptoms, Amisulpride's distinct advantage in alleviating negative symptoms is a significant clinical finding.[1][7][8][9][10]

Depression and Dysthymia

Both Sulpiride and Amisulpride have been utilized in the treatment of depressive disorders and dysthymia. However, the available evidence suggests a more substantial backing for the efficacy of Amisulpride in these indications.[1][11]

Table 1: Summary of Comparative Efficacy

IndicationSulpiride EfficacyAmisulpride EfficacyKey Findings
Schizophrenia (Positive Symptoms) EffectiveEffectiveBoth drugs demonstrate comparable efficacy.
Schizophrenia (Negative Symptoms) Limited EvidenceSuperior EfficacyAmisulpride shows a significant advantage in treating negative symptoms.[6][10]
Depression/Dysthymia Moderate EvidenceStronger EvidenceAmisulpride has a more robust evidence base for antidepressant effects.[1]

Receptor Pharmacology and Mechanism of Action

The therapeutic effects of Sulpiride and Amisulpride are primarily mediated through their interaction with dopamine D2 and D3 receptors. However, subtle differences in their receptor binding profiles and affinities contribute to their distinct clinical profiles.

Both molecules are selective antagonists of dopamine D2 and D3 receptors.[6][12][13] Notably, Amisulpride typically exhibits a higher binding affinity for these receptors compared to Sulpiride.[6][12] At lower doses, Amisulpride displays a more pronounced selectivity for presynaptic D2/D3 autoreceptors.[12][13] This action is thought to enhance dopaminergic transmission, providing a plausible mechanism for its efficacy against the negative symptoms of schizophrenia.[12][13]

Furthermore, Amisulpride has been identified as a potent antagonist of the serotonin 5-HT7 receptor, a property not significantly shared by Sulpiride.[6][14] This 5-HT7 antagonism may contribute to Amisulpride's antidepressant properties.[6][14] In contrast, Sulpiride demonstrates minimal to no affinity for most serotonin, norepinephrine, acetylcholine, or histamine receptors.[6]

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorSulpiride (Ki, nM)Amisulpride (Ki, nM)
Dopamine D2 ~10-30~1-3
Dopamine D3 ~20-50~3-5
Serotonin 5-HT7 >1000~10-20

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Vesicular Storage Dopamine_synthesis->Dopamine_vesicle Synaptic_cleft Synaptic Dopamine Dopamine_vesicle->Synaptic_cleft Release D2_auto D2/D3 Autoreceptor Synaptic_cleft->D2_auto Negative Feedback D2_post Postsynaptic D2/D3 Receptor Synaptic_cleft->D2_post Signal_transduction Signal Transduction D2_post->Signal_transduction Amisulpride_low Low-Dose Amisulpride Amisulpride_low->D2_auto Preferential Blockade Amisulpride_high High-Dose Amisulpride/ Sulpiride Amisulpride_high->D2_post Blockade

Dopaminergic Synapse and Drug Action

Experimental Protocols

Synthesis of Sulpiride (Illustrative Protocol)
  • Reaction Setup: In a clean reaction kettle, combine N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoyl methyl benzoate in a specified mass ratio (e.g., 1:0.5-1:1.91-1.95).[1]

  • Catalysis: Add a suitable catalyst, such as an HND-62 solid base catalyst, to the reaction mixture.[1]

  • Reaction: Heat the mixture to 80-90°C and maintain reflux for 4-6 hours.[1]

  • Work-up: After the reaction, cool the mixture and recover the catalyst. Add water to the reaction liquid and continue cooling to below 10°C to induce crystallization.[1]

  • Isolation and Purification: Collect the crude Sulpiride product by filtration. Purify the crude product by recrystallization from a mixed solvent system (e.g., ethanol, isopropanol, and acetone) to obtain the final product.[1]

Synthesis of Amisulpride (Illustrative Multi-step Protocol)

This protocol outlines a synthesis route starting from 4-amino-salicylic-acid.[4][5]

  • Methylation: Treat 4-amino-salicylic acid with dimethyl sulphate in the presence of a base to yield 4-amino-2-methoxy methyl benzoate.[4][5]

  • Thiocyanation: Convert the 4-amino-2-methoxy methyl benzoate to 4-amino-2-methoxy-5-thiocyano methyl benzoate.[4][5]

  • Ethylation: Ethylate the thiocyano intermediate to form 4-amino-2-methoxy-5-ethyl thio methyl benzoate.[4][5]

  • Oxidation: Oxidize the 4-amino-2-methoxy-5-ethyl thio methyl benzoate using an oxidizing agent in the presence of a catalyst (e.g., sodium tungstate or ammonium molybdate) to give 2-methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate.[4][5]

  • Coupling: Couple the 2-methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate with N-ethyl-2-aminomethylpyrrolidine in the presence of a coupling agent (e.g., ethyl chloroformate and triethylamine) in a suitable solvent like acetone.[12]

  • Purification: Purify the crude Amisulpride by crystallization from a solvent such as acetone to yield the final product with high purity.[12]

Dopamine D2 Receptor Binding Assay (Competitive)
  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing dopamine D2 receptors.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (Sulpiride or Amisulpride).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value, which represents the affinity of the compound for the receptor.

start Start prep_membranes Prepare D2 Receptor Membrane Homogenate start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]-Spiperone (Radioligand) - Test Compound (Sulpiride/Amisulpride) prep_membranes->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine Ki value scintillation->analysis end End analysis->end

D2 Receptor Binding Assay Workflow
Assessment of Negative Symptoms in Clinical Trials

The Scale for the Assessment of Negative Symptoms (SANS) is a widely used instrument in clinical trials to quantify the severity of negative symptoms in schizophrenia.

  • Domains Assessed: The SANS evaluates five key domains of negative symptoms:

    • Affective Flattening or Blunting: Reduced emotional expression.

    • Alogia: Poverty of speech.

    • Avolition-Apathy: Lack of motivation.

    • Anhedonia-Asociality: Inability to experience pleasure and social withdrawal.

    • Attention: Impairments in attention.

  • Scoring: Each item within these domains is rated on a scale from 0 (absent) to 5 (severe). The total score provides a quantitative measure of the severity of negative symptoms.

  • Administration: The SANS is administered by a trained clinician through a semi-structured interview with the patient and by observing the patient's behavior.

Conclusion

This comparative guide highlights the key differences and similarities between Sulpiride and Amisulpride, providing a valuable resource for the scientific community. While both are effective antipsychotic agents, Amisulpride's more favorable efficacy profile, particularly in treating the negative symptoms of schizophrenia, and its distinct receptor pharmacology, including potent 5-HT7 antagonism, position it as a more refined therapeutic agent. The detailed synthetic and experimental protocols provided herein offer a practical foundation for further research and development in the field of psychopharmacology.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxy-5-sulfamoylbenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Methoxy-5-sulfamoylbenzamide, ensuring compliance with regulatory standards and minimizing risk.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While specific data for this compound is limited, related safety data sheets (SDS) indicate that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, appropriate personal protective equipment must be worn at all times.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the foundational steps for safe disposal. Based on available safety information, this compound should be treated as a hazardous chemical waste.

Key Steps:

  • Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sanitary sewer.

  • Avoid Regular Trash Disposal: This chemical should not be discarded in the regular trash.

  • Segregate Waste Streams: Collect this compound waste in a designated, compatible, and properly sealed container. Avoid mixing it with other waste streams, especially incompatible chemicals, to prevent dangerous reactions.

III. Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential. The following steps outline the process from waste generation to collection by environmental health and safety personnel.

  • Container Selection:

    • Use a container that is in good condition, free of leaks, and compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • Indicate the quantity of waste in the container.

    • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of waste generation.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Request for Disposal:

    • Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a paper request.

IV. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface the original label on the container before disposing of it in the regular trash or as directed by your institution.

V. Quantitative Data Summary
ParameterGuidelineSource
pH for Neutralization (General Corrosives) 6.0 - 8.0
Satellite Accumulation Limit (General) Max 55 gallons of hazardous waste
Satellite Accumulation Limit (Acutely Toxic) Max 1 quart of liquid or 1 kg of solid
Rinsate Volume for Empty Containers Approx. 5% of the container volume per rinse

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_procedure Disposal Procedure cluster_spill Spill & Empty Container Management A Identify 2-Methoxy-5- sulfamoylbenzamide Waste B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Characterize as Hazardous Waste C->D E Select Compatible, Leak-Proof Container D->E F Segregate from Incompatible Waste E->F G Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info F->G H Store in Designated Satellite Accumulation Area G->H I Submit Waste Pickup Request to EHS H->I P Deface Label & Dispose of Empty Container J Spill Occurs K Contain & Clean Up with Absorbent Material J->K L Collect Spill Debris as Hazardous Waste K->L M Empty Container N Triple-Rinse with Appropriate Solvent M->N O Collect Rinsate as Hazardous Waste N->O O->P

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 2-Methoxy-5-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-5-sulfamoylbenzamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure to this compound, stringent adherence to the following personal protective equipment and engineering controls is mandatory.

ControlSpecificationStandard Compliance
Engineering Controls Work should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the powder form to prevent dust formation.[1][2][3]-
Eye/Face Protection Safety glasses with side-shields or safety goggles are required.[1][3]EN166 (EU) or NIOSH (US) approved
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat must be worn.[1][3][4] Inspect gloves for integrity before each use.[5]-
Respiratory Protection For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[5][6] For higher-level protection or in case of insufficient ventilation, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[5][6]NIOSH (US) or CEN (EU) approved

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety.

  • Preparation and Precautionary Measures :

    • Ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.

    • Locate the nearest eyewash station and safety shower before beginning work.[7]

    • Verify that the chemical fume hood is functioning correctly.

    • Inspect all PPE for any damage before use.

  • Handling the Chemical :

    • All weighing and transferring of the solid chemical should be performed within a chemical fume hood to control dust and vapors.[2][3]

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][3]

    • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3][4]

  • In Case of Exposure or Spill :

    • Inhalation : Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][6]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice.[2] Remove and launder contaminated clothing before reuse.[2][3]

    • Eye Contact : Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

    • Spill : For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material into a suitable, sealed, and labeled container for disposal.[1][2][3] Prevent the spillage from entering drains or water courses.[2][3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All unused chemical and materials contaminated with the chemical should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1][2][3]

  • Contaminated PPE : Used gloves and other disposable PPE contaminated with the chemical should be disposed of as hazardous waste.[5]

  • Disposal Method : Arrange for the disposal of chemical waste through a licensed professional waste disposal service.[1][2] Do not allow the product to enter drains or the environment.[2][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_sds Read SDS prep_ppe Inspect PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) handling_weigh Weigh/Transfer in Fume Hood prep_eng->handling_weigh handling_avoid Avoid Personal Contact emergency_spill Spill handling_weigh->emergency_spill handling_wash Wash Hands After Handling emergency_exposure Exposure handling_avoid->emergency_exposure disp_collect Collect Waste in Labeled Container handling_wash->disp_collect disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_service Use Licensed Disposal Service spill_contain Contain & Clean Up emergency_spill->spill_contain exposure_firstaid Provide First Aid emergency_exposure->exposure_firstaid seek_medical Seek Medical Attention exposure_firstaid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-sulfamoylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.